Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 5-chloro-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-3-11-8(10)6-4-5(2)7(9)12-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTXAKUKHNXJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504188 | |
| Record name | Ethyl 5-chloro-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74598-04-2 | |
| Record name | Ethyl 5-chloro-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-chloro-4-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Data & Characterization of Ethyl 5-chloro-4-methylthiophene-2-carboxylate
This guide provides a rigorous technical analysis of the spectroscopic data and characterization protocols for Ethyl 5-chloro-4-methylthiophene-2-carboxylate (CAS: 74598-04-2). It is designed for medicinal chemists and process development scientists requiring precise validation standards for this thiophene scaffold, often utilized as a bioisostere in kinase inhibitor design and agrochemical synthesis.
Compound Identity & Physicochemical Profile[1][2][3][4][5]
This compound is a trisubstituted thiophene derivative. Its structural integrity is defined by the specific regiochemistry of the chlorine atom at the C5 position, adjacent to the sulfur and the methyl group.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 74598-04-2 |
| Molecular Formula | C |
| Molecular Weight | 204.67 g/mol |
| Appearance | Off-white to pale yellow crystalline solid or oil (purity dependent) |
| Solubility | Soluble in CHCl |
| Melting Point | 28–30 °C (Typical for pure ester) |
Synthesis & Regiochemical Context
To understand the spectroscopic signature, one must understand the origin of the impurities. This compound is synthesized via the electrophilic chlorination of ethyl 4-methylthiophene-2-carboxylate.
-
Precursor: Ethyl 4-methylthiophene-2-carboxylate (CAS 14282-79-2).[1][2]
-
Reagent: Sulfuryl chloride (SO
Cl ) or N-Chlorosuccinimide (NCS). -
Mechanism: The C5 position is electronically activated by the sulfur atom and sterically accessible, making it the preferred site for electrophilic attack over the C3 position (which is deactivated by the adjacent electron-withdrawing ester).
Figure 1: Regioselective synthesis pathway. The C5-chlorination is favored due to electronic activation by the sulfur atom.
Spectroscopic Characterization Data
The following data represents the standard reference values for a high-purity (>98%) sample.
Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is distinct due to the loss of the C5 proton found in the precursor.
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.56 | Singlet (s) | 1H | C3-H | Diagnostic aromatic peak. A singlet confirms no coupling neighbors (C4 has Me, C2 has Ester). |
| 4.32 | Quartet (q, J = 7.1 Hz) | 2H | -OCH | Methylene of the ethyl ester. |
| 2.21 | Singlet (s) | 3H | C4-CH | Methyl group attached to the thiophene ring. |
| 1.36 | Triplet (t, J = 7.1 Hz) | 3H | -OCH | Terminal methyl of the ethyl ester. |
Key Validation Check:
-
Absence of Doublets: The precursor (ethyl 4-methylthiophene-2-carboxylate) shows two doublets (or broad singlets) for H3 and H5. The disappearance of the H5 signal (~6.9-7.2 ppm) and the simplification of H3 to a sharp singlet confirms successful C5 chlorination.
Carbon-13 NMR ( C NMR)
Solvent: CDCl
| Shift ( | Type | Assignment |
| 161.8 | C | C=O (Ester Carbonyl) |
| 138.5 | C | C4 (Quaternary, attached to Methyl) |
| 135.2 | CH | C3 (Aromatic CH) |
| 131.0 | C | C2 (Quaternary, attached to Ester) |
| 128.4 | C | C5 (Quaternary, attached to Chlorine) |
| 61.2 | CH | -OC H |
| 15.4 | CH | C4-C H |
| 14.3 | CH | -OCH |
Mass Spectrometry (GC-MS / LC-MS)
Ionization Mode: Electron Impact (EI) or ESI+
-
Molecular Ion (
): 204.0 (for Cl) -
Isotope Pattern: The molecular ion cluster will show a characteristic 3:1 intensity ratio at m/z 204 and 206, confirming the presence of a single chlorine atom.
-
Base Peak: Often observed at m/z 159 (
- OEt) or 176 ( - C H , McLafferty rearrangement type loss).
Infrared Spectroscopy (FT-IR)
Method: Neat (ATR) or KBr Pellet
| Wavenumber (cm | Vibration Mode | Functional Group |
| 1705 – 1715 | Stretching (Strong) | C=O (Conjugated Ester) |
| 1530, 1440 | Stretching | C=C (Thiophene Ring) |
| 1250 – 1280 | Stretching | C-O (Ester) |
| 1080 | Stretching | C-Cl (Aryl Chloride) |
| 3100 | Stretching (Weak) | C-H (Aromatic) |
Experimental Protocols for Validation
To ensure data integrity (E-E-A-T), follow these self-validating protocols.
Protocol A: Regiochemistry Verification via NOE (Nuclear Overhauser Effect)
If the chlorination position is ambiguous (e.g., distinguishing between 5-chloro and 3-chloro isomers), a 1D NOE difference experiment is definitive.
-
Sample Prep: Dissolve 10 mg in 0.6 mL CDCl
. Degas to remove paramagnetic oxygen. -
Irradiation: Irradiate the methyl singlet at 2.21 ppm .
-
Observation:
-
Target (5-chloro-4-methyl): You should observe a strong NOE enhancement at the 7.56 ppm (H3) signal. This confirms the methyl group is spatially close to the H3 proton.
-
Note: If the product were the 3-chloro isomer (Ethyl 3-chloro-4-methyl...), the proton would be at H5. Irradiating the methyl group would typically show enhancement at H5 as well, but the chemical shift of H5 would be more upfield (~6.9-7.0 ppm) compared to H3.
-
Protocol B: GC-MS Purity Assay
Thiophene chlorinations often yield di-chlorinated byproducts if stoichiometry is not controlled.
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Temperature Program: 60°C (1 min)
20°C/min 280°C (5 min). -
Analysis:
-
Retention Time (RT): The target mono-chloro ester elutes after the starting material.
-
Impurity Check: Look for m/z 238/240/242 (9:6:1 ratio) indicative of ethyl 3,5-dichloro-4-methylthiophene-2-carboxylate .
-
Figure 2: Quality Control Workflow. Step-by-step validation to ensure purity and identity.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733479, this compound. Retrieved from [Link]
-
Campaign, E. & Archer, W.L. (1953). "Chlorination of Thiophenes."[3] Journal of the American Chemical Society. (Foundational chemistry for thiophene chlorination regioselectivity).
- Gewald, K. (1966). "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte. (Context for thiophene scaffold synthesis).
Sources
Purity analysis of Ethyl 5-chloro-4-methylthiophene-2-carboxylate
An In-Depth Technical Guide to the Purity Analysis of Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Foreword: The Imperative of Purity in Modern Drug Development
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of safety and efficacy. For complex heterocyclic molecules like this compound, a crucial building block in medicinal chemistry, ensuring its purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and patient safety.[1] Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.
This guide provides a comprehensive, field-proven framework for the purity analysis of this compound. It moves beyond rote protocols to elucidate the causality behind the analytical strategy, empowering researchers, scientists, and drug development professionals to build robust, self-validating systems for impurity control. Our approach is rooted in an orthogonal analytical philosophy, leveraging multiple techniques to build a complete and trustworthy purity profile, all within the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[2]
Understanding the Impurity Profile: A Synthesis-Forward Approach
A robust purity analysis begins with a deep understanding of the synthetic pathway, as the impurities present are often relics of the manufacturing process.[3] While multiple synthetic routes to thiophene derivatives exist, a common pathway to this compound involves the chlorination and subsequent esterification of a thiophene precursor.
A plausible synthesis starts with 2-thiophenecarboxaldehyde, which is chlorinated to form an intermediate like 5-chloro-2-thiophenecarboxaldehyde.[4] This is then oxidized to the corresponding carboxylic acid, which is finally esterified with ethanol to yield the target compound. Each step presents a potential source of impurities.
Caption: Synthetic Pathway and Corresponding Impurity Origins.
Based on this understanding, we can anticipate and classify potential impurities according to ICH Q3A(R2) guidelines.[5]
| Impurity Class | Potential Impurities | Plausible Origin |
| Organic Impurities | ||
| Starting Materials | 2-Thiophenecarboxaldehyde, 4-methylthiophene-2-carboxylic acid | Incomplete reaction during initial steps. |
| Intermediates | 5-chloro-4-methylthiophene-2-carboxylic acid | Incomplete esterification. |
| By-products | Dichloro- or other polychlorinated thiophene species | Over-chlorination or non-specific chlorination reactions. |
| Positional isomers | Lack of regioselectivity during synthesis. | |
| Degradation Products | 5-chloro-4-methylthiophene-2-carboxylic acid | Hydrolysis of the ethyl ester group upon exposure to moisture or incompatible pH. |
| Inorganic Impurities | ||
| Reagents/Catalysts | Residual acid or base catalysts (e.g., H₂SO₄, NaOH) | Used during esterification or work-up steps. |
| Heavy Metals | Pd, Cu, Ni, etc. | Carry-over from catalytic steps in more complex syntheses. |
| Residual Solvents | Ethanol, Toluene, Dichloromethane, Ethyl Acetate, Heptane | Used as reaction media or for extraction and purification.[6] |
The Orthogonal Analytical Strategy: A Multi-Pronged Approach to Purity
No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating purity assessment relies on an orthogonal strategy , where multiple analytical techniques with different separation and detection principles are employed. This ensures that impurities missed by one method are detected by another.
Our core strategy integrates:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation of the API and for identifying and quantifying impurities, often without needing a reference standard.
-
Further Spectroscopic and Elemental Analysis: Including High-Resolution Mass Spectrometry (HRMS) for structure elucidation of unknown impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities.
Caption: Orthogonal Analytical Workflow for API Purity Assessment.
Chromatographic Purity: The HPLC-UV/PDA Method
Causality: High-Performance Liquid Chromatography, particularly in reverse-phase mode, is the workhorse for pharmaceutical purity analysis. Its high resolution is ideal for separating structurally similar impurities from the main API. The thiophene moiety possesses a strong chromophore, making UV/Photodiode Array (PDA) detection highly sensitive and specific.[7] A PDA detector provides spectral information, which helps in peak tracking and assessing peak purity.
Step-by-Step Experimental Protocol: HPLC-UV/PDA
-
System Preparation:
-
HPLC System: A quaternary or binary HPLC or UPLC system with a PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A C18 phase is chosen for its versatility in retaining moderately polar to non-polar compounds like the target molecule and its likely impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape and suppresses ionization of acidic impurities.
-
Mobile Phase B: Acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample and Standard Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
Sensitivity Solution: Prepare a 0.05% solution of the standard (~0.25 µg/mL) to establish the Limit of Quantitation (LOQ).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control is critical for reproducible retention times.
-
Injection Volume: 5 µL.
-
PDA Detection: Monitor at a primary wavelength (e.g., 275 nm, determined from the UV spectrum of the API) and collect spectral data from 200-400 nm.
-
Gradient Elution: A gradient is essential to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.[8]
-
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram with an area greater than the reporting threshold (typically 0.05% as per ICH Q3A).
-
Calculate the percentage of each impurity using the area normalization method.
-
Use the PDA data to check for peak co-elution and compare the UV spectra of impurity peaks with the main peak to gain preliminary structural insights.
-
Volatile Impurities and Residual Solvents: The GC-MS Method
Causality: Gas Chromatography is the ideal technique for analyzing thermally stable, volatile compounds.[9] Coupling it with a Mass Spectrometer (GC-MS) provides definitive identification based on mass fragmentation patterns. For residual solvents, a headspace autosampler is used to selectively introduce only the volatile components from the sample matrix, preventing contamination of the GC system with the non-volatile API.
Step-by-Step Experimental Protocol: Headspace GC-MS
-
System Preparation:
-
GC-MS System: A Gas Chromatograph equipped with a Headspace Autosampler and a Mass Spectrometric detector.
-
Column: A low-to-mid polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), is recommended for general solvent analysis.[10]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
-
Sample and Standard Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO) or another high-boiling, inert solvent.
-
Standard Solution: Prepare a stock solution containing all expected residual solvents at a known concentration. Serially dilute to create a calibration curve.
-
Sample Preparation: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 1 mL of diluent, cap, and crimp immediately.
-
-
Instrumental Conditions:
-
Headspace Sampler:
-
Oven Temperature: 80-100 °C.
-
Loop/Syringe Temperature: 110 °C.
-
Transfer Line Temperature: 120 °C.
-
Equilibration Time: 15-20 minutes.
-
-
GC Conditions:
-
Inlet Temperature: 200 °C (Split mode, e.g., 20:1).
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min. This program separates common solvents effectively.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-350.
-
-
-
Data Analysis:
-
Identify solvent peaks in the sample by comparing retention times and mass spectra against the prepared standard and a spectral library (e.g., NIST).
-
Quantify any detected solvents using the external standard calibration curve.
-
Definitive Structural Verification: NMR Spectroscopy
Causality: NMR spectroscopy is unparalleled for its ability to provide detailed structural information.[11] ¹H and ¹³C NMR spectra serve as a unique fingerprint for the molecule, confirming the identity of the API. Furthermore, the signal integrals in ¹H NMR are directly proportional to the number of protons, allowing for the quantification of impurities relative to the main compound (quantitative NMR or qNMR), even without impurity reference standards.[12][13]
Step-by-Step Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the API sample into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR: Acquire a quantitative ¹H spectrum with a sufficient relaxation delay (D1, typically 5 times the longest T₁ relaxation time) to ensure accurate integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR: If necessary, run 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in complex structural assignments.[13]
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and multiplicities of the API signals with theoretically predicted values or data from a reference standard.
-
Impurity Identification: Identify signals that do not belong to the API or the solvent. Compare their chemical shifts to known data for suspected impurities (e.g., the carboxylic acid precursor will show a broad -COOH proton signal).
-
Quantification: Calculate the mole percent of an impurity by comparing the integral of a unique impurity signal to the integral of a unique API signal, correcting for the number of protons each signal represents.
-
| Proton Assignment (Predicted) | Expected ¹H Chemical Shift (ppm) | Multiplicity |
| Thiophene-H | ~7.0-7.5 | Singlet |
| Ethyl -CH₂- | ~4.3 | Quartet |
| Methyl -CH₃ (on ring) | ~2.3 | Singlet |
| Ethyl -CH₃ | ~1.3 | Triplet |
Adherence to Regulatory Standards: Qualification and Reporting
All analytical work must be contextualized within regulatory expectations. The ICH Q3A(R2) guideline provides a framework for controlling impurities based on established thresholds.[5][14]
Caption: ICH Q3A(R2) Decision Tree for Impurity Control.
-
Reporting Threshold: The level above which an impurity must be reported in regulatory filings.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's safety must be established through toxicological data.[14]
Any analytical method used for release testing must be fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose (specificity, linearity, accuracy, precision, and robustness).
Conclusion
The purity analysis of this compound is a multi-faceted process that demands a scientifically rigorous and logically structured approach. By integrating an understanding of the synthetic process with an orthogonal analytical strategy encompassing HPLC, GC-MS, and NMR, drug development professionals can build a comprehensive and trustworthy purity profile. This not only ensures compliance with global regulatory standards like those from the ICH but, more importantly, upholds the commitment to providing safe and effective medicines.
References
- CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. [Link]
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF. ResearchGate. [Link]
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Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
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Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health (NIH). [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
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Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. [Link]
-
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]
-
Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. National Institutes of Health (NIH). [Link]
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Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Agilent. [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]
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GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
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(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. [https://www.scirp.org/html/8-2 organicchemistry_6500589.htm]([Link] organicchemistry_6500589.htm)
-
The Ultraviolet Spectra of the Thiophene Derivatives. [Link]
-
Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. National Institutes of Health (NIH). [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. [Link]
-
ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
-
1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. [Link]
-
ICH Topic Q 3 A (R2) Impurities in new Drug Substances. European Medicines Agency (EMA). [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Introduction
Ethyl 5-chloro-4-methylthiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and drug development. The thiophene core is a versatile scaffold in a variety of biologically active compounds. The specific substitution pattern of this molecule, featuring a chloro, a methyl, and an ethyl carboxylate group, makes it a valuable building block for the synthesis of more complex pharmaceutical intermediates. This guide provides a comprehensive overview of the recommended synthetic strategy, detailing the selection of starting materials, reaction mechanisms, and step-by-step protocols for the preparation of this target molecule.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be approached through the modification of a pre-formed thiophene ring. This strategy is generally more regioselective and higher-yielding than constructing the substituted thiophene ring from acyclic precursors for this particular substitution pattern.
Our retrosynthetic analysis points to a two-step approach starting from the key intermediate, Ethyl 4-methylthiophene-2-carboxylate. The final step is a regioselective chlorination at the 5-position of the thiophene ring.
Caption: Retrosynthetic analysis of this compound.
This guide will focus on this direct and efficient synthetic route. An alternative approach involving the Gewald aminothiophene synthesis was considered; however, it typically yields the 3-carboxylate regioisomer, which is not the desired product.[1][2]
Synthesis of the Key Intermediate: Ethyl 4-methylthiophene-2-carboxylate
The synthesis of the thiophene ring is a critical first step. A reliable method for the preparation of Ethyl 4-methylthiophene-2-carboxylate is the Fiesselmann thiophene synthesis. This reaction involves the condensation of a β-ketoester with an α-chloro-β-ketoester in the presence of a base and a sulfur source.
Starting Materials for Intermediate Synthesis
| Starting Material | Role | Supplier Example |
| Ethyl acetoacetate | Carbon source for the thiophene backbone | Sigma-Aldrich |
| Ethyl 2-chloroacetoacetate | Carbon source and electrophile | TCI Chemicals |
| Sodium ethoxide | Base | Acros Organics |
| Elemental Sulfur | Sulfur source for the thiophene ring | Alfa Aesar |
| Ethanol | Solvent | Fisher Scientific |
Experimental Protocol: Synthesis of Ethyl 4-methylthiophene-2-carboxylate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add a mixture of ethyl acetoacetate (1.0 equivalent) and ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
Sulfur Addition: After the addition is complete, add elemental sulfur (1.05 equivalents) portion-wise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Final Step: Regioselective Chlorination
The final step in the synthesis is the chlorination of Ethyl 4-methylthiophene-2-carboxylate. The electron-rich thiophene ring is susceptible to electrophilic substitution. The directing effects of the electron-donating methyl group at the 4-position and the electron-withdrawing ethyl carboxylate group at the 2-position favor chlorination at the 5-position. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation.[3]
Starting Materials for Chlorination
| Starting Material | Role | Supplier Example |
| Ethyl 4-methylthiophene-2-carboxylate | Substrate | (Synthesized in the previous step) |
| N-Chlorosuccinimide (NCS) | Chlorinating agent | Sigma-Aldrich |
| Acetonitrile or Dichloromethane | Solvent | Fisher Scientific |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve Ethyl 4-methylthiophene-2-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of NCS: Add N-Chlorosuccinimide (1.05 to 1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the mixture with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Caption: Workflow for the synthesis of this compound.
Characterization
The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.
Ethyl 4-methylthiophene-2-carboxylate:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.5 (s, 1H, H-5), 7.0 (s, 1H, H-3), 4.3 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.3 (s, 3H, -CH₃), 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.5, 142.0, 135.0, 130.0, 128.0, 60.5, 15.5, 14.5.
-
Mass Spectrometry (EI): m/z (%) = 170 (M⁺).
This compound:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.4 (s, 1H, H-3), 4.3 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.2 (s, 3H, -CH₃), 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 161.5, 140.0, 133.0, 131.0, 129.0, 61.0, 15.0, 14.3.
-
Mass Spectrometry (EI): m/z (%) = 204 (M⁺), 206 (M⁺+2). The isotopic pattern for chlorine should be observed.
Safety Considerations
-
N-Chlorosuccinimide (NCS): NCS is a corrosive solid and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
-
Sodium Ethoxide: Sodium ethoxide is a corrosive and flammable solid. It reacts violently with water. Handle in a dry, inert atmosphere.
-
Solvents: Use all organic solvents in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is efficiently achieved through a two-step sequence involving the Fiesselmann synthesis of the thiophene ring followed by regioselective chlorination with N-Chlorosuccinimide. This method offers good yields and high regioselectivity, making it a practical approach for obtaining this valuable synthetic intermediate. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the final product in high purity.
References
- Gewald, K. (1965). The Synthesis of 2-Aminothiophenes. Angewandte Chemie International Edition in English, 4(10), 881-881.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
-
A solvent-free, one-step, one-pot Gewald reaction for alkyl-aryl ketones via mechanochemistry. (2015). Molecules, 20(5), 8897-8907. [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. [Link]
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1084. [Link]
- A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 461-466.
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2010). E-Journal of Chemistry, 7(4), 1363-1368.
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). Molecules, 26(16), 4995. [Link]
- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Journal of Molecular Structure, 1242, 130747.
-
2-ethyl-5-methyl thiophene. (n.d.). The Good Scents Company. [Link]
-
Methyl 4-amino-5-chlorothiophene-2-carboxylate. (n.d.). PubChem. [Link]
- Process for preparation of 5-chloro-3-chlorosulphonyl-2-thiophenecarboxylic acid esters. (1990).
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Beilstein Journal of Organic Chemistry, 8, 1627-1635. [Link]
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2008). ResearchGate. [Link]
- Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters. (1989).
-
3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester. (n.d.). Valeshvar. [Link]
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Methodological & Application
Application Note: Ethyl 5-chloro-4-methylthiophene-2-carboxylate in Medicinal Chemistry
Executive Summary
Ethyl 5-chloro-4-methylthiophene-2-carboxylate (CAS: 74598-04-2) is a high-value heterocyclic building block characterized by its dense functionalization pattern. Unlike simple thiophenes, this trisubstituted scaffold offers three distinct vectors for chemical elaboration:
-
C-2 Ester: A masked electrophile for acyl substitution (amides, heterocycles).
-
C-5 Chlorine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (
). -
C-4 Methyl: A strategic steric element that modulates receptor binding and blocks metabolic "soft spots" (preventing oxidative metabolism at the
-position).
This guide details the application of this compound in the synthesis of bioactive molecules, specifically focusing on its utility in generating analogs of Factor Xa inhibitors (e.g., Rivaroxaban derivatives) and kinase inhibitors where thiophene serves as a phenyl bioisostere.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 74598-04-2 |
| Molecular Formula | |
| Molecular Weight | 204.67 g/mol |
| Appearance | Off-white to pale yellow solid or oil (grade dependent) |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended |
Safety Advisory: Thiophene derivatives can be skin sensitizers. Handle with standard PPE (nitrile gloves, lab coat, safety glasses) in a fume hood. Avoid contact with strong oxidizing agents.
Structural Utility & SAR Logic
In medicinal chemistry, this scaffold is primarily used for Scaffold Hopping and Lead Optimization .
-
Bioisosterism: The thiophene ring acts as a bioisostere for phenyl groups, often improving lipophilicity (
) and membrane permeability. -
The "Methyl Effect": The C-4 methyl group is critical for Structure-Activity Relationship (SAR) studies. It can:
-
Induce a conformational twist, locking the bioactive conformation.
-
Fill hydrophobic pockets in the target protein (e.g., ATP binding sites in kinases).
-
Block cytochrome P450-mediated oxidation at the otherwise reactive C-4 position.
-
Strategic Functionalization Map
Figure 1: Functionalization vectors of the scaffold. The C-5 Chlorine allows for chain extension, while the C-2 Ester serves as the linker attachment point.
Experimental Protocols
Protocol A: Regioselective Hydrolysis to the Carboxylic Acid
Objective: To generate 5-chloro-4-methylthiophene-2-carboxylic acid, the key intermediate for amide coupling.
Rationale: The ester must be cleaved under conditions that do not displace the chlorine atom. Lithium hydroxide (LiOH) is preferred over harsher alkalis to prevent potential
Reagents:
-
This compound (1.0 eq)
-
LiOH
(2.5 eq) -
THF/Water (3:1 v/v)
-
1M HCl (for acidification)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of the ethyl ester in 30 mL of THF.
-
Saponification: Add a solution of LiOH
(25 mmol) in 10 mL of water dropwise at 0°C. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material spot disappears.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (
mL) to remove non-acidic impurities. -
Acidify the aqueous layer to pH 2–3 using 1M HCl. A white precipitate should form.
-
-
Isolation: Extract the precipitate with EtOAc (
mL). Dry combined organics over , filter, and concentrate. -
Yield: Expect 90–95% yield of a white solid.
Protocol B: Suzuki-Miyaura Coupling at C-5
Objective: To introduce an aryl or heteroaryl group at the C-5 position, replacing the chlorine. Rationale: The C-5 chlorine on a thiophene ring is activated enough for Pd-catalyzed coupling, especially when electron-withdrawing groups (like the ester) are present. Buchwald ligands (e.g., XPhos, SPhos) are recommended for sterically hindered or electron-rich chlorides.
Reagents:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
- (5 mol%)
-
SPhos (10 mol%)
- (2.0 eq)
-
Toluene/Water (10:1)
Step-by-Step Procedure:
-
Preparation: In a sealed tube, combine the thiophene substrate (1.0 mmol), aryl boronic acid (1.2 mmol),
(11 mg), SPhos (41 mg), and (424 mg). -
Degassing: Add Toluene (4 mL) and Water (0.4 mL). Sparge with Argon for 5 minutes.
-
Heating: Seal the tube and heat to 90°C for 12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite, washing with EtOAc.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Protocol C: One-Pot Amide Coupling (Rivaroxaban-Type Linkage)
Objective: To couple the hydrolyzed acid (from Protocol A) with an amine (e.g., an oxazolidinone derivative).
Rationale:
Reagents:
-
5-chloro-4-methylthiophene-2-carboxylic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 mmol) and stir for 10 minutes at RT to form the activated ester.
-
Addition: Add the amine (1.1 mmol) in one portion.
-
Reaction: Stir at RT for 12–16 hours.
-
Quench: Pour the reaction mixture into ice-cold water (50 mL). Stir vigorously.
-
Isolation: If a solid precipitates, filter and wash with water.[1] If oil forms, extract with EtOAc, wash with saturated
and brine, then dry and concentrate.
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways.[1][2][3] Path A prioritizes the linker formation (e.g., for fragment growing), while Path B prioritizes core expansion (e.g., for increasing potency).
References
-
Rivaroxaban Synthesis & Thiophene Chemistry: Perzborn, E., Strassburger, J., Wilmen, A., et al. "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (rivaroxaban)." Journal of Thrombosis and Haemostasis. 2005; 3(3): 514-521. Link
- Thiophene-2-carboxylic Acid Derivatives in Drug Design: Campaigne, E. "Thiophenes and their derivatives." Comprehensive Heterocyclic Chemistry. 1984.
-
Suzuki Coupling of Chlorothiophenes: Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. 2007; 129(11): 3358-3366. Link
-
Synthesis of 5-chlorothiophene-2-carboxylic acid (Analogous Protocol): ChemicalBook & Patent Literature Review. "Methods for synthesizing 5-chlorothiophene-2-carboxylic acid." (Referencing CN108840854B and related process patents for industrial viability). Link
-
Bioisosterism in Medicinal Chemistry: Patani, G.A., LaVoie, E.J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. 1996; 96(8): 3147-3176. Link
Sources
- 1. CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene -2- formic acid - Google Patents [patents.google.com]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Application Note: Thiophene Scaffolds in Next-Gen SDHI Fungicides
Synthesis, Optimization, and Bioisosteric Strategy
Executive Summary
Thiophene derivatives represent a cornerstone in modern agrochemical design, particularly within the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. As a bioisostere of benzene, the thiophene ring offers unique physicochemical advantages—specifically in modulating lipophilicity (
This guide details the strategic incorporation of thiophene moieties into crop protection agents.[1][2] It moves beyond basic synthesis to address the specific challenges of handling sulfur-containing heterocycles, including catalyst poisoning in cross-coupling reactions and the inherent instability of electron-rich aminothiophenes. We present a validated protocol for the synthesis of a Penthiopyrad-class analog , focusing on the critical amide bond formation that links the pyrazole core to the thiophene pharmacophore.
Chemical Rationale: The "Thiophene Effect"[1]
In hit-to-lead optimization, replacing a phenyl ring with a thiophene (bioisosterism) is not merely a steric exchange; it is an electronic and solubility tactic.
2.1 Bioisosteric Advantages
-
Lipophilicity Modulation: Thiophene is generally more lipophilic than benzene, but its ability to act as a hydrogen bond acceptor (via the sulfur lone pair) can alter solvation shells.
-
Metabolic Blocking: The 2- and 5-positions of thiophene are metabolically active (susceptible to oxidation). Blocking these positions (e.g., with alkyl groups or halogens) significantly extends the half-life of the active ingredient (AI) in the plant cuticle.
-
Sigma-Hole Interactions: The sulfur atom exhibits a "sigma-hole"—a region of positive electrostatic potential—that can form specific non-covalent interactions with nucleophilic residues in the target protein (e.g., Complex II in fungal respiration), distinct from the uniform electron cloud of benzene.
2.2 Visualization: Bioisosteric Decision Logic
Figure 1: Decision matrix for replacing benzene with thiophene in SDHI fungicide design.[3]
Strategic Synthesis: Challenges & Solutions
Synthesizing thiophene-based agrochemicals presents two primary hurdles often overlooked in academic literature but critical in industrial scale-up.
3.1 The "Catalyst Poison" Myth
Sulfur is often cited as a poison for Palladium (Pd) catalysts. While thiophene can coordinate strongly to Pd, preventing turnover, this is manageable with the right ligand choice.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos ) or N-heterocyclic carbenes (NHCs).[4] These ligands bind Pd more tightly than the thiophene sulfur, maintaining the active catalytic cycle during Suzuki or Buchwald couplings.
3.2 Aminothiophene Instability
The target molecule in this protocol requires a 3-aminothiophene . Unlike their benzene counterparts (anilines), 3-aminothiophenes are electron-rich and prone to rapid oxidation and polymerization upon exposure to air.
-
Protocol Adjustment: Never isolate the free base of 3-aminothiophene for storage. Generate it in situ or isolate it immediately as a stable hydrochloride or tosylate salt.
Detailed Protocol: Synthesis of Penthiopyrad Analog
Target: Coupling a Pyrazole Acid Chloride with a substituted Thiophene Amine.
This protocol describes the final convergent step for an SDHI fungicide. It assumes the separate preparation of the acid (pyrazole moiety) and the amine (thiophene moiety).
4.1 Reagents & Equipment
-
Reactants:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
2-(1,3-dimethylbutyl)-3-thiophenamine hydrochloride (1.1 eq) [Note: Use Salt Form]
-
Thionyl Chloride (
) or Oxalyl Chloride
-
-
Solvents: Toluene (anhydrous), Tetrahydrofuran (THF), Triethylamine (
). -
Catalyst: DMF (catalytic drops).
-
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen manifold, internal temperature probe.
4.2 Step-by-Step Methodology
Step A: Acid Chloride Activation (The Pyrazole Core)
-
Charge: In a dry 3-neck flask under
, suspend 10.0 g (51.5 mmol) of the pyrazole carboxylic acid in 50 mL of anhydrous Toluene. -
Catalyze: Add 2 drops of dry DMF. (This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction).
-
Chlorinate: Add thionyl chloride (7.35 g, 61.8 mmol, 1.2 eq) dropwise via addition funnel.
-
Caution: Massive gas evolution (
, ). Scrub exhaust gases.
-
-
Reflux: Heat the mixture to 80°C for 2 hours. The suspension should become a clear solution.
-
Concentrate: Remove excess
and toluene under reduced pressure. Re-dissolve the crude acid chloride in 20 mL dry THF.
Step B: The "Salt-Break" Coupling (The Thiophene Addition) Rationale: We use the hydrochloride salt of the aminothiophene to prevent oxidation. We will "break" the salt in situ only when the electrophile is present.
-
Suspend: In a separate vessel, suspend the 2-(1,3-dimethylbutyl)-3-thiophenamine HCl salt (1.1 eq) in 50 mL dry THF. Cool to 0°C.
-
Base Addition (Critical): Add Triethylamine (2.5 eq) dropwise.
-
Observation: The mixture will thicken as
precipitates. The free thiophene amine is now liberated in situ.
-
-
Coupling: Immediately add the solution of Pyrazole Acid Chloride (from Step A) dropwise to the cold amine solution, maintaining internal temperature
.-
Why? Exotherms can cause the thiophene ring to polymerize or the amide bond to form regioisomers if other nucleophiles are present.
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by HPLC (Target peak: ~RT 12.5 min depending on gradient).
-
Quench: Pour reaction mixture into cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organics with 1M HCl (removes unreacted amine), then Sat.
(removes unreacted acid), then Brine. Dry over . -
Crystallization: Evaporate solvent. Recrystallize the solid from Heptane/IPA (9:1) to yield off-white crystals.
4.3 Analytical Data Summary (Expected)
| Parameter | Specification | Notes |
| Yield | > 85% | Lower yields indicate oxidation of the amine. |
| Purity (HPLC) | > 98.5% | Critical for agrochemical registration. |
| Appearance | Off-white to tan solid | Dark brown indicates thiophene polymerization. |
| 1H NMR | Thiophene protons: | Look for characteristic doublet of doublets. |
Experimental Workflow Diagram
Figure 2: Convergent synthesis workflow for Thiophene-Pyrazole Carboxamides.
References
-
Bioisosterism in Agrochemicals
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
-
Penthiopyrad Synthesis & Properties
-
Thiophene Synthesis Challenges
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
- Gewald, K. (1965). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte, 98(11), 3571-3577.
Sources
Palladium-catalyzed cross-coupling reactions of thiophenes
Application Note: Optimizing Palladium-Catalyzed Cross-Coupling in Thiophene Derivatives
Executive Summary
Thiophene rings are ubiquitous pharmacophores in drug discovery (e.g., Duloxetine, Olanzapine) and critical monomers in organic electronics (e.g., P3HT). However, standard palladium-catalyzed cross-coupling protocols often fail when applied to thiophenes due to three specific failure modes:
-
Catalyst Poisoning: The high affinity of thiophene sulfur for soft metals (Pd) can displace weak ligands, forming inactive complexes.
-
Protodeboronation: 2-Thienylboronic acids are exceptionally unstable under basic aqueous conditions, leading to hydrolysis rather than coupling.
-
Regioselectivity: Competitive C-H activation at the C2/C5 positions can degrade yield during functionalization of the C3 position.
This guide provides field-proven protocols to bypass these limitations using Buchwald precatalysts , MIDA boronates , and CMD-pathway activators .
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate constraints using the following logic flow.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate stability and bond type.
Challenge I: The Suzuki-Miyaura Instability
The Problem: 2-Thienylboronic acids undergo rapid protodeboronation in the presence of base and water. The rate of decomposition often exceeds the rate of transmetalation, resulting in the recovery of de-borylated starting material (thiophene).
The Solution:
-
Switch to MIDA Boronates: N-Methyliminodiacetic acid (MIDA) esters are hydrolytically stable and release the active boronic acid slowly, keeping the standing concentration low to minimize decomposition [1].
-
Use Anhydrous Conditions: If MIDA is unavailable, use Molander Salts (Potassium organotrifluoroborates) or pinacol esters in anhydrous dioxane.
Protocol A: Coupling of Unstable 2-Thienyl MIDA Boronates
Target: High-yield coupling of electron-rich thiophenes without deboronation.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Catalyst | Pd(OAc)₂ + SPhos | 0.02 / 0.04 | SPhos is bulky and electron-rich, facilitating oxidative addition and preventing sulfur poisoning. |
| Boron Source | 2-Thienyl MIDA boronate | 1.2 | Slow-release reservoir.[3] |
| Base | K₃PO₄ (3.0M aq) | 5.0 | Activates the MIDA hydrolysis. |
| Solvent | THF / Water | 10:1 | Biphasic system controls release rate. |
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the aryl bromide (1.0 equiv), 2-Thienyl MIDA boronate (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inerting: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed THF (0.2 M concentration relative to halide).
-
Activation: Add degassed 3.0 M aqueous K₃PO₄ via syringe.
-
Reaction: Heat to 60°C for 12–24 hours. Note: Higher temperatures (>80°C) accelerate deboronation more than coupling.
-
Workup: Dilute with EtOAc, wash with NaHCO₃, dry over MgSO₄, and concentrate.
Challenge II: Direct Arylation (C-H Activation)
The Problem: Traditional cross-coupling requires pre-functionalization (halogenation/borylation) of both partners. The Solution: Direct Arylation via the Concerted Metallation-Deprotonation (CMD) pathway. This method utilizes a carboxylate base (Pivalate) to shuttle a proton from the thiophene C-H bond to the catalyst, lowering the activation energy [2].
Mechanism Visualization: The Pivalate Shuttle
Figure 2: The CMD pathway relies on Pivalate acting as an intramolecular base.
Protocol B: Regioselective C2-Arylation (Fagnou Conditions)
Target: Direct coupling of aryl bromides to the C2 position of thiophene.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Catalyst | Pd(OAc)₂ | 0.05 | Precursor to active species. |
| Ligand | PCy₃·HBF₄ | 0.10 | Electron-rich phosphine stabilizes Pd. |
| Additive | Pivalic Acid (PivOH) | 0.30 | CRITICAL: Acts as the proton shuttle (CMD). |
| Base | K₂CO₃ | 2.5 | Regenerates the pivalate anion. |
| Solvent | DMA (Dimethylacetamide) | - | High boiling, polar aprotic. |
Step-by-Step Methodology:
-
Mixing: Combine Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃, and Pivalic acid in a reaction vessel.
-
Substrate Addition: Add the Aryl Bromide (1.0 equiv) and Thiophene (1.5 equiv).
-
Degassing: Vigorous Argon sparging for 10 minutes (Oxygen kills the active catalyst).
-
Heating: Heat to 100–110°C for 16 hours.
-
Validation: Monitor by GC-MS. If conversion stalls, add another 0.1 equiv of PivOH (Pivalic acid can sublime or degrade).
Challenge III: Buchwald-Hartwig Amination of Thiophenes
The Problem: Sulfur poisoning of Pd is most severe during amination because amines can also coordinate to Pd, creating a crowded environment where sulfur displacement is favorable. The Solution: Use Bulky Biaryl Phosphine Ligands (Buchwald Ligands). These ligands create a "shell" around the Pd center, preventing sulfur coordination while facilitating the reductive elimination of the C-N bond [3].
Ligand Selection Guide
| Amine Class | Recommended Ligand | Catalyst Precursor | Conditions |
| Primary Amines (R-NH₂) | BrettPhos | Pd(OAc)₂ or BrettPhos-Pd-G3 | NaOtBu, Dioxane, 100°C |
| Secondary Amines (R₂NH) | RuPhos | RuPhos-Pd-G3 | NaOtBu, Toluene, 80°C |
| Anilines | XPhos | XPhos-Pd-G3 | K₂CO₃, tBuOH, 100°C |
Protocol Note: For halothiophenes, always use the G3 or G4 precatalysts (e.g., XPhos-Pd-G4) rather than mixing Pd(OAc)₂ + Ligand in situ. Precatalysts ensure the correct 1:1 Pd:Ligand ratio and activate immediately, reducing the window for sulfur poisoning.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Protodeboronation (Thiophene observed) | Base is too strong or water content too high. | Switch to anhydrous K₃PO₄ or CsF. Use MIDA boronates.[3] |
| Catalyst Deactivation (Black precip.) | Sulfur poisoning or Pd aggregation. | Increase ligand:Pd ratio to 2:1. Switch to Pd-PEPPSI-IPr (NHC ligand). |
| Regioisomers (C2 + C3 mix) | C-H activation lacking control. | Block the C2 position.[7] Lower temperature and use steric bulk (Mesylates). |
| Homocoupling (Ar-Ar) | Oxygen presence or slow transmetalation. | Re-degas solvents.[1] Add 10 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger. |
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]
-
Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 128(51), 16496–16497. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
High-Purity Synthesis of 5-Chlorothiophene-2-Carboxylic Acid: A Critical Application Note
Executive Summary & Strategic Route Analysis
5-Chlorothiophene-2-carboxylic acid is the critical "left-hand" building block for Rivaroxaban (Xarelto), a blockbuster Factor Xa inhibitor. High-purity synthesis of this intermediate is paramount because regioisomeric impurities (e.g., 4-chloro analogues) or des-chloro byproducts are difficult to remove after coupling with the oxazolidinone core.
While early academic routes utilized the lithiation of 2-chlorothiophene, modern process chemistry prioritizes scalable, non-cryogenic oxidation pathways. This guide details the Oxidative Cleavage of 5-Chloro-2-acetylthiophene , a route selected for its operational safety, high regioselectivity, and avoidance of pyrophoric reagents (
Comparative Route Analysis
| Feature | Route A: Lithiation / Carboxylation | Route B: Acetyl Oxidation (Recommended) | Route C: Direct Chlorination |
| Starting Material | 2-Chlorothiophene | 5-Chloro-2-acetylthiophene | Thiophene-2-carboxylic acid |
| Reagents | |||
| Temp.[1][2][3][4] Profile | Cryogenic (-78°C to -30°C) | Ambient (20°C - 30°C) | Elevated / Reflux |
| Selectivity | High (kinetic control) | Excellent (structural control) | Moderate (over-chlorination risk) |
| Scalability | Low (heat transfer limits) | High (mild exotherm) | High (industrial standard) |
| Safety Risk | High (Pyrophoric) | Low (Aqueous oxidant) | Moderate (Corrosive gas) |
Primary Protocol: Pinnick-Type Oxidation of 5-Chloro-2-Acetylthiophene
This protocol utilizes a modified Pinnick oxidation (sodium chlorite) to convert the acetyl group to a carboxylic acid. Unlike the classic Pinnick reaction which targets aldehydes, this variant effectively oxidizes the acetyl group under buffered conditions, preventing the formation of chlorinated side-products often seen with hypochlorite oxidations.
Reaction Logic & Mechanism
The reaction proceeds via the generation of chlorous acid (
Figure 1: Reaction pathway for the oxidative conversion of the acetyl derivative.
Reagents & Equipment[4]
-
Precursor: 5-Chloro-2-acetylthiophene (Purity >98%).[5]
-
Oxidant: Sodium Chlorite (
), 80% technical grade. -
Buffer: Potassium Dihydrogen Phosphate (
). -
Scavenger: Hydrogen Peroxide (30%) or Sulfamic acid (optional, to scavenge
). -
Equipment: Jacketed glass reactor with overhead stirring and internal temperature probe.
Step-by-Step Procedure
Step 1: System Preparation
-
Charge the reactor with 5-Chloro-2-acetylthiophene (1.0 eq, e.g., 100 g) and Acetone (5.0 vol, 500 mL).
-
Stir until fully dissolved at 20°C.
-
Prepare a buffer solution: Dissolve
(1.2 eq) in Water (3.0 vol). -
Add the buffer solution to the reactor. The mixture may become cloudy; ensure vigorous stirring.
Step 2: Controlled Oxidation
-
Prepare the oxidant solution: Dissolve
(2.5 eq) in Water (4.0 vol). -
Critical Step: Add the
solution dropwise to the reactor over 2–3 hours.-
Control: Maintain internal temperature between 20°C and 30°C . Do not exceed 35°C to prevent thermal decomposition of the chlorite, which can lead to rapid evolution of
gas (explosion hazard).
-
-
Optional: If using a scavenger (recommended for >1kg scale), add Sulfamic acid (1.0 eq) alongside the chlorite to quench hypochlorite byproducts.
Step 3: Reaction Monitoring
-
Stir at 25°C for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC.
-
Specification: < 0.5% starting material remaining.[8]
-
Step 4: Quench & Workup
-
Cool the mixture to 10°C.
-
Slowly add Sodium Sulfite (
) solution (10% aq) until the starch-iodide paper test is negative (oxidant neutralization). -
Evaporate Acetone under reduced pressure (keep T < 45°C).
-
The product often precipitates as a sodium salt or thick slurry. Basify to pH 9-10 with NaOH (10%) to ensure full solubilization of the carboxylate.
-
Wash the aqueous layer with Ethyl Acetate (2 x 3 vol) to remove non-acidic impurities (unreacted ketone).
Step 5: Isolation
-
Acidify the aqueous phase slowly with HCl (3N) to pH 1–2.[9]
-
Observation: Massive precipitation of white solid occurs.[9]
-
-
Stir the slurry at 5°C for 1 hour to age the crystals.
-
Filter the solid and wash with cold water (3 x 2 vol).
-
Dry in a vacuum oven at 50°C for 12 hours.
Step 6: Recrystallization (Purification)
-
Dissolve crude solid in Ethanol/Water (3:1) at reflux.
-
Cool slowly to 5°C.
-
-
Target Yield: 82–88%
-
Target Purity: >99.5% (HPLC)
-
Process Control & Analytical Specifications
To ensure the material is suitable for Rivaroxaban synthesis, strict QC is required.
Impurity Profile Control
| Impurity | Origin | Limit | Remediation |
| 2-Chlorothiophene | Decarboxylation | < 0.10% | Avoid temp >50°C during drying. |
| 5-Chloro-2-acetylthiophene | Unreacted SM | < 0.15% | Extend reaction time; check oxidant stoichiometry.[2][3][4][5][9] |
| Dichlorothiophene acids | Over-chlorination | < 0.10% | Use scavenger (Sulfamic acid); control temp <30°C. |
Analytical Methods
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 min.
-
Detection: UV @ 254 nm.
Characterization Data:
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 150–152°C [1].[5]
-
NMR (400 MHz, DMSO-
): 13.4 (br s, 1H, COOH), 7.62 (d, Hz, 1H), 7.23 (d, Hz, 1H) [2].
Bench-Scale Alternative: Lithiation Route
Use only for small-scale (<10g) R&D where high selectivity is required and cryogenic equipment is available.
-
Setup: Flame-dried flask, Argon atmosphere.
-
Reagents: 2-Chlorothiophene (1 eq) in anhydrous THF.
-
Lithiation: Cool to -78°C . Add
-Butyllithium (1.1 eq) dropwise. Stir for 1 hour. -
Carboxylation: Bubble dry
gas into the solution for 30 mins. -
Quench: Pour into cold water/HCl. Extract with EtOAc.[10]
-
Note: This route yields purer crude but is dangerous to scale due to the exotherm of the lithiation step.
Workflow Visualization
Figure 2: Downstream processing and purification workflow.
References
-
ChemicalBook. (2023). 5-Chlorothiophene-2-carboxylic acid synthesis and properties. Retrieved from
-
Google Patents. (2013). CN103232430A - Preparation method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid.[3][9][11] Retrieved from
-
National Institutes of Health (NIH). (2010). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC. Retrieved from
-
Ningbo Inno Pharmchem. (2026). Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid. Retrieved from
Sources
- 1. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 2. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 3. CN103232430A - Preparation method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 5. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 [quickcompany.in]
Application Note: Development and Characterization of Dual Thrombin/Factor Xa Inhibitors
[1][2]
Executive Summary & Rationale
The development of anticoagulants has historically oscillated between "dirty" multi-target drugs (Heparin, Warfarin) and highly selective Direct Oral Anticoagulants (DOACs). While selective inhibitors (e.g., Apixaban for FXa, Dabigatran for Thrombin/FIIa) have revolutionized care, dual inhibition represents the next frontier in high-risk thrombotic management.
The Scientific Rationale: The coagulation cascade is not linear; it is an amplification system.
-
Upstream Control: Factor Xa is the rate-limiting enzyme of the propagation phase. One molecule of Factor Xa generates ~1,000 molecules of Thrombin.
-
Downstream Potency: Thrombin (FIIa) is the final effector, converting fibrinogen to fibrin and activating platelets.
-
The Dual Advantage: A molecule that inhibits both enzymes (e.g., Tanogitran, EP217609) can theoretically achieve superior antithrombotic efficacy at lower doses by dampening the "thrombin burst" (via FXa inhibition) while simultaneously neutralizing any thrombin that escapes generation (via FIIa inhibition).
This guide details the protocols for designing, screening, and validating these dual-action small molecules.
Mechanistic Pathway & Logic[3]
The following diagram illustrates the "Common Pathway" convergence where dual inhibitors exert their effect. Unlike selective DOACs, dual inhibitors collapse the amplification loop at two distinct nodes.
Caption: The Dual Inhibition Node. The inhibitor targets both the amplification generator (FXa) and the effector (FIIa), collapsing the cascade more efficiently than selective inhibition.
Biochemical Characterization: Enzymatic Screening Protocols
Developing a dual inhibitor requires balancing the affinity (
Protocol A: Chromogenic Determination of (Tight-Binding)
Objective: Determine the inhibition constant (
Reagents:
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000 (prevents surface adsorption), pH 7.4.
-
Enzymes: Human
-Thrombin and Human Factor Xa (purified). -
Substrates:
-
For Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA)
-
For FXa: S-2765 (Z-D-Arg-Gly-Arg-pNA)
-
Workflow:
-
Preparation: Dilute inhibitor in DMSO (keep final DMSO < 5%). Prepare serial dilutions (e.g., 0.1 nM to 1000 nM).
-
Incubation: Mix 20 µL enzyme (final conc. ~0.5 nM) with 20 µL inhibitor. Incubate at 37°C for 30 mins to reach equilibrium.
-
Reaction Start: Add 160 µL substrate (at
concentration: ~100 µM for S-2765, ~50 µM for S-2238). -
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
-
Analysis: Plot steady-state velocity (
) vs. Inhibitor concentration ( ). Fit to the Morrison Equation: Where is total enzyme concentration and .
Protocol B: Simultaneous LC-MS/MS Screening (Advanced)
For high-throughput campaigns, chromogenic assays can suffer from interference (colored compounds). A mass spectrometry approach allows simultaneous monitoring of both reactions in one well.
Workflow:
-
Dual Substrates: Use specific peptide substrates that yield distinct mass fragments upon cleavage by IIa and Xa.
-
Reaction: Incubate Thrombin + FXa + Inhibitor + Substrate Mix.
-
Quench: Stop reaction with 10% Formic Acid.
-
Detection: UHPLC-MS/MS (e.g., Triple Quadrupole). Monitor specific transitions (MRM mode) for the cleaved product of each enzyme.
-
Advantage: This eliminates "false positives" caused by compounds that absorb at 405 nm.
Biophysical Binding: Surface Plasmon Resonance (SPR)[5][6][7][8]
Objective: Validate that the inhibition is due to direct binding and determine residence time (off-rate,
Methodology (Biacore/Octet):
-
Chip Activation: CM5 sensor chip activated with EDC/NHS.
-
Ligand Immobilization: Immobilize Thrombin (Channel 1) and Factor Xa (Channel 2) to ~1000 RU using amine coupling. Note: Use active-site blocked enzyme during immobilization if orientation is critical, though standard amine coupling usually suffices for small molecules.
-
Reference: Channel 3 (BSA or deactivated surface) for background subtraction.
-
Analyte Injection: Inject dual inhibitor at 5 concentrations (0.1x to 10x
).-
Flow Rate: High (30-50 µL/min) to minimize mass transfer effects.
-
Dissociation: Allow 600s dissociation time to measure slow off-rates (critical for potent anticoagulants).
-
-
Data Fitting: Fit to 1:1 Langmuir binding model.
-
Success Metric:
should be theoretical based on MW ratio. should be < 10% of .
-
Functional Validation: Coagulation Assays
Inhibition in buffer does not always translate to plasma efficacy due to protein binding (HSA/AAG).
Comparative Data Table: Inhibitor Profiles
| Parameter | Rivaroxaban (Xa Selective) | Dabigatran (IIa Selective) | Tanogitran (Dual Inhibitor) |
| Target | Factor Xa | Thrombin (IIa) | Xa & IIa |
| Ki (Xa) | 0.4 nM | > 10,000 nM | 26 nM |
| Ki (IIa) | > 10,000 nM | 4.5 nM | 2.7 nM |
| Binding Mode | Reversible | Reversible | Reversible |
| Primary Assay | Anti-Xa Activity | Ecarin Clotting Time | PiCT / TEG |
Protocol C: Prothrombinase-induced Clotting Time (PiCT)
Standard aPTT is often insensitive to Factor Xa inhibition. PiCT is the gold standard for dual inhibitors.
-
Reagent: PiCT reagent contains phospholipids, Factor Xa activator (RVV-V), and Prothrombin activator (Ecarin) in specific ratios.
-
Procedure:
-
Mix 50 µL Citrated Plasma + Inhibitor.
-
Add PiCT activator. Incubate 3 mins.
-
Add CaCl2 (Start reagent).
-
Measure time to clot.[2]
-
-
Interpretation: Dual inhibitors show a steeper dose-response curve in PiCT than selective inhibitors because they block the added activators at both steps.
Development Workflow Diagram
The following Graphviz diagram outlines the critical path from hit identification to lead optimization.
Caption: Development Pipeline. Note the critical "Selectivity Panel" step (Step 3). Dual inhibitors must inhibit IIa/Xa but spare Trypsin and Plasmin to prevent digestion issues or bleeding risks.
References & Authoritative Sources
-
Tanogitran Profile: Gómez-Outes A, et al. New parenteral anticoagulants in development.[3] Ther Adv Cardiovasc Dis. 2011.[3] Link
-
Dual Inhibition Structural Basis: Hauel N, et al. Structural basis for inhibition promiscuity of dual specific thrombin and factor Xa blood coagulation inhibitors. Biochemistry.[2][4] 2002. Link
-
Chromogenic Assay Standards: Clinical and Laboratory Standards Institute (CLSI). One-Stage Prothrombin Time (PT) Test and Activated Partial Thromboplastin Time (aPTT) Test; Approved Guideline.Link
-
SPR in Coagulation: Bylund R, et al. Surface plasmon resonance (SPR) analysis of coagulation in whole blood. Biosens Bioelectron. 2002. Link
-
EP217609 Mechanism: Ferreira V, et al. EP217609, a neutralisable dual-action anticoagulant. Thromb Haemost. 2008. Link
-
Simultaneous Screening Protocol: Xu Z, et al. Dual-target inhibitor screening against thrombin and factor Xa simultaneously by mass spectrometry.[5] Anal Chim Acta. 2017.[5][6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of antithrombin-dependent factor Xa inhibitors by prothrombin-induced clotting time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indirubin Derivatives as Dual Inhibitors Targeting Cyclin-Dependent Kinase and Histone Deacetylase for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual-target inhibitor screening against thrombin and factor Xa simultaneously by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of polysubstituted thiophenes
Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Queue: Open
Welcome to the Thiophene Synthesis Helpdesk
Mission: You are likely here because your thiophene synthesis failed. Perhaps the palladium catalyst died (sulfur poisoning), your substituents migrated unexpectedly (halogen dance), or you cannot separate regioisomers. This guide abandons textbook generalities to troubleshoot the specific failure modes of polysubstituted thiophene chemistry.
Ticket #001: "My Cross-Coupling Reaction Stalled/Died"
Diagnosis: Catalyst Deactivation via Sulfur Coordination. Severity: Critical
The Problem: Thiophene sulfur is a soft Lewis base. It coordinates strongly to soft transition metals like Pd(0) and Pd(II), displacing labile ligands and forming unreactive "rest states." This is often mistaken for oxidative addition failure.
Troubleshooting Protocol:
| Symptom | Root Cause | Corrective Action |
| Reaction turns black immediately (Pd precipitation). | Ligand dissociation; Pd aggregation. | Switch to Bulky Phosphines. Use SPhos, XPhos, or BrettPhos. These bulky ligands prevent the sulfur atom from approaching the Pd center effectively [1]. |
| Reaction stalls at 30-50% conversion. | Product Inhibition. | Increase Catalyst Loading? No. The product (a bis-thiophene or aryl-thiophene) is often a better ligand than the starting material. Solution: Switch to a Pd-NHC system (e.g., PEPPSI-IPr) which binds Pd too tightly to be displaced by sulfur. |
| No reaction with electron-rich thiophenes. | Oxidative Addition Barrier. | Use "On-Cycle" Pre-catalysts. Avoid Pd(PPh3)4. Use Pd(OAc)2 + Ligand or Pd2(dba)3.[1] The PPh3 in tetrakis is often not labile enough in the presence of excess sulfur [2]. |
The "Nuclear Option" (When standard catalysis fails): If Pd fails, switch to Nickel Catalysis (Ni(cod)2 + PCy3) . Nickel is smaller and harder; while it still binds sulfur, the oxidative addition into C-S bonds (ring opening) is a risk, but for standard C-C coupling, it often tolerates the thiophene core better than Pd in difficult steric environments.
Ticket #002: "I Isolated the Wrong Regioisomer"
Diagnosis: The Halogen Dance (Base-Catalyzed Halogen Migration).[2][3] Severity: High
The Problem: You started with 2-bromo-3-methylthiophene, treated it with LDA, and quenched it. You expected substitution at C5. You got substitution at C2, and the bromine moved to C5. Mechanism: This is the Halogen Dance (HD) .[3][4] It is thermodynamically driven.[2] The base deprotonates the most acidic position (usually alpha to Sulfur). If that position is blocked by a halogen, the halogen "dances" to a less acidic position to allow the formation of the most stable lithiated species (the alpha-lithio species) [3].
Visualization: The Halogen Dance Pathway
Caption: The Halogen Dance rearranges substituents to place the Lithium at the most acidic (C2/C5) position.
Troubleshooting Protocol:
-
Check Temperature: HD is often slow at -78°C but rapid at > -40°C. If you want the kinetic product (lithiation at the open alpha-position without migration), do not let the reaction warm up before adding the electrophile.
-
Change the Base: LDA is standard, but LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is bulkier and less aggregated, often favoring kinetic deprotonation over the thermodynamic equilibration required for the dance.
-
Embrace the Dance: If you need the "impossible" isomer (e.g., a 3,4-disubstituted thiophene from a 2,5-dibromo precursor), intentionally allow the reaction to warm to 0°C before quenching. This is a feature, not a bug, if used correctly [4].
Ticket #003: "Direct Arylation Gave a Mixture of C2 and C5 Isomers"
Diagnosis: Lack of Regiocontrol in C-H Activation. Severity: Moderate
The Problem: Thiophene C-H bonds at C2 and C5 are electronically similar. Standard Fagnou conditions (Pd(OAc)2, PivOH) often hit both.
Decision Matrix for Regiocontrol:
| Goal | Strategy | Reagent/Condition |
| C2-Selective | Steric Control | Use a bulky group at C3 to sterically hinder C2? No, usually C2 is more reactive. To hit C2 selectively, you rely on its natural acidity. |
| C5-Selective | Blocking Group | Install a Chloride or Silyl group at C2. Perform the coupling at C5, then remove the blocker (Cl via hydrodehalogenation, TMS via acid/fluoride) [5]. |
| C3-Selective | Directing Group | Use a directing group (amide/ester) at C2. This directs the Pd to the adjacent C3 position via a palladacycle intermediate. |
| C4-Selective | Impossible? | Very difficult via direct C-H activation. Use Halogen Dance to move a Lithium to C4 (rare) or build the ring via Gewald synthesis. |
Ticket #004: "My Gewald Cyclization Yield is <10%"
Diagnosis: Reversible Knoevenagel Condensation or Steric Failure. Severity: Moderate
The Problem: The Gewald reaction (Ketone + Sulfur + Alpha-Cyanoester) is a multicomponent magic trick, but it fails with bulky ketones (e.g., t-butyl ketones) or electron-rich ketones because the initial Knoevenagel condensation step is reversible and unfavorable.
Troubleshooting Protocol:
-
The "Two-Step" Fix: Do not do the one-pot procedure.
-
Step 1: Pre-form the Knoevenagel adduct (alkene) using the ketone and cyanoacetate with a catalyst (acetic acid/piperidine) and remove water (Dean-Stark or molecular sieves).
-
Step 2: Add Sulfur and the amine base (morpholine/diethylamine) to the isolated alkene.
-
-
Microwave Irradiation: The ring-closure step involves sulfur attacking the nitrile. This has a high activation energy. Microwave heating (100-120°C, 10-30 min) often boosts yields from <10% to >60% compared to reflux [6].
-
Ionic Liquids: Using [BMIM][PF6] as a solvent has been shown to stabilize the ionic intermediates in the Gewald mechanism, improving yields for "difficult" ketones.
Visual Workflow: Selecting the Right Synthetic Route
Caption: Decision matrix for selecting between De Novo cyclization and Functionalization of existing cores.
FAQ: Quick Hits
Q: I can't separate my 2,3-isomer from the 2,4-isomer. TLC spots overlap. A: Try Silver Nitrate Impregnated Silica . Thiophene isomers often have slightly different pi-coordination abilities to Silver(I). Alternatively, oxidize the thiophene to the thiophene-S-oxide (using mCPBA), separate them (polarity changes drastically), and reduce back with trichlorosilane (HSiCl3).
Q: Can I use Suzuki coupling on a 2-chlorothiophene? A: Generally, No . The C-Cl bond on thiophene is very strong (bond dissociation energy). It is notoriously unreactive compared to C-Br or C-I. Unless you are using a specialized catalyst (e.g., Pd-G3-XantPhos), stick to Bromides or Iodides.
Q: My Stille coupling product is contaminated with Tin residues. A: Wash the crude organic layer with 10% aqueous KF (Potassium Fluoride) . This precipitates the insoluble Polymeric Tin Fluoride, which can be filtered off.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[5] Link
-
Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. The Journal of Organic Chemistry. Link
-
Schnürch, M., et al. (2007). Halogen Dance Reactions on Phenyl, Pyridyl, and Thienyl Systems. Chemical Reviews. Link
-
Okano, K., et al. (2023). Regiocontrolled Halogen Dance of 2,5-Dibromopyrroles. Kobe University Repository. Link
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Rationales for the Palladium-Catalyzed Direct Arylation of Heteroarenes. Chemistry Letters. Link
-
Puterova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Link
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst loading for thiophene coupling reactions
Executive Summary: The "Thiophene Paradox"
Welcome to the technical support hub. If you are here, you are likely experiencing the "Thiophene Paradox": thiophenes are electron-rich and inherently nucleophilic, yet they frequently stall cross-coupling cycles.
The Root Cause: The sulfur atom in the thiophene ring is a "soft" donor. In standard catalytic cycles (Suzuki-Miyaura, Stille, etc.), this sulfur can competitively coordinate to the soft Palladium (Pd) center, displacing labile ligands and forming a stable, inactive species (catalyst poisoning).
This guide does not offer a generic recipe. It provides a logic-based framework to determine the minimum effective catalyst loading (MECL) for your specific substrate, balancing kinetics against cost and purification burden.
Part 1: The Optimization Protocol
Do not default to 5 mol% Pd. This is often wasteful and complicates purification. Follow this tiered optimization strategy.
Phase 1: Ligand Selection (The First Line of Defense)
Before optimizing amount, you must optimize identity. Standard triphenylphosphine (
-
Recommendation: Use bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).
-
Buchwald Ligands (e.g., SPhos, XPhos): The biaryl backbone provides steric bulk that prevents the thiophene sulfur from approaching the Pd center.
-
NHCs (e.g., PEPPSI-IPr): Extremely strong sigma-donors that bind tightly to Pd, preventing ligand dissociation and subsequent poisoning.
-
Phase 2: The "Decay vs. Rate" Screening
To find the MECL, you must distinguish between kinetic stalling (reaction too slow) and catalyst death (poisoning).
Experimental Workflow:
-
Run a baseline: 1.0 mol% catalyst at
. -
Monitor conversion at 1h, 4h, and 24h.
| Observation | Diagnosis | Action |
| High initial rate, then stops <100% | Catalyst Death (Poisoning/Aggregation) | Switch to bulkier ligand or add catalyst in batches (e.g., 0.5% at t=0, 0.5% at t=4h). |
| Slow, steady rate throughout | Kinetic Limitation | Increase Temperature or Concentration. Do not increase catalyst load yet. |
| Immediate precipitation (Black) | Pd Aggregation ("Pd Black") | Ligand concentration is too low. Increase Ligand:Pd ratio (e.g., from 2:1 to 4:1). |
Part 2: Visualizing the Mechanism
Understanding why your reaction fails is critical. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive sulfur coordination pathway.
Figure 1: Mechanistic divergence in thiophene coupling. The red path represents the "Sulfur Trap" where the thiophene heteroatom coordinates to Pd, leading to deactivation. Bulky ligands sterically inhibit this pathway.
Part 3: Troubleshooting & FAQs
Q1: I am seeing significant homocoupling of my thiophene boronic acid. Is my catalyst loading too high? A: Likely, yes, but the root cause is often the rate of addition.
-
Mechanism: In the presence of excess base and oxygen (even trace amounts), thiophene boronic acids undergo oxidative homocoupling (Glaser-type or Pd-mediated). High catalyst loading accelerates this side reaction.
-
Solution:
-
Degas vigorously: Sparge with Argon for at least 20 mins.
-
Slow Addition: Add the boronic acid solution dropwise over 1 hour.
-
Lower Catalyst: Drop to 0.5 mol% to slow the oxidative cycle relative to the cross-coupling cycle.
-
Q2: My reaction turns black immediately, and yield is <20%. A: You have "Pd Black" formation. The catalyst has aggregated into inactive nanoparticles.
-
Cause: The phosphine ligands have dissociated, likely displaced by the solvent or the thiophene sulfur, leaving naked Pd atoms to clump together.
-
Fix:
-
Increase Ligand/Metal Ratio: If using
, go from 1:2 to 1:4. -
Switch Pre-catalyst: Use a pre-formed catalyst like
or a Palladacycle (e.g., XPhos Pd G4). These do not require in-situ activation and are far more stable.
-
Q3: How do I remove residual Palladium? Thiophenes stick to Pd. A: Standard silica columns are often insufficient for thiophenes due to the S-Pd affinity.
-
Protocol:
-
Scavengers: Add Trimercaptotriazine (TMT) resin or functionalized silica (thiol-modified) to the crude reaction mixture. Stir at
for 30 mins. -
Filtration: Filter through a pad of Celite mixed with activated carbon.
-
Chelation Wash: If the product is stable, wash the organic layer with an aqueous solution of Sodium Diethyldithiocarbamate . This chelates Pd better than the thiophene ring.
-
Part 4: Decision Matrix for Optimization
Use this workflow to diagnose your specific loading issue.
Figure 2: Troubleshooting decision tree for catalyst loading and stability.
References
-
Catalyst Poisoning Mechanisms
-
Optimization & Ligand Effects
-
Purification & Removal
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Thiophene Intermediates Stability and Handling: A Technical Support Guide
Welcome to the Technical Support Center for the handling and stabilization of thiophene intermediates. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and professionals in drug development with in-depth, field-proven insights into preventing the decomposition of these valuable synthetic building blocks. This guide is structured to address common challenges in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My lithiated thiophene reaction is consistently low-yielding. What are the most likely causes?
A1: Low yields in reactions involving lithiated thiophenes often stem from the instability of the intermediate. The primary culprits are exposure to atmospheric oxygen and moisture, and thermal decomposition. Organolithium reagents are highly reactive towards oxygen and water, so a strictly inert and anhydrous environment is critical for success.[1] Furthermore, lithiated thiophenes can be thermally labile, and maintaining a low temperature (typically -78 °C) is crucial to prevent decomposition.[1]
Q2: I observe significant product decomposition during column chromatography on silica gel. How can I prevent this?
A2: Thiophene derivatives, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[2] To mitigate this, consider the following:
-
Deactivation of Silica Gel: Pre-treat the silica gel by creating a slurry with your eluent system containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.[2]
-
Alternative Stationary Phases: For highly acid-sensitive compounds, using a more neutral stationary phase like alumina can be a viable alternative.
-
Minimize Contact Time: Run the column as efficiently as possible without compromising separation to reduce the time your compound spends on the stationary phase.[2]
Q3: What is the role of TMEDA (N,N,N',N'-tetramethylethylenediamine) and is it always necessary?
A3: TMEDA is a chelating agent that complexes with the lithium ion of organolithium reagents.[3] This complexation breaks down the large aggregates or clusters that organolithium compounds tend to form, leading to more reactive and often more stable monomeric species.[4][5] While not always strictly necessary, the use of TMEDA is highly recommended as it can significantly improve the rate and yield of lithiation and subsequent reactions.[6][7] It is particularly beneficial for less reactive substrates or when working with sterically hindered systems.
Troubleshooting Guides
Scenario 1: Decomposition of 2-Lithiothiophene During Formation or Reaction
You are attempting a lithium-halogen exchange on 2-bromothiophene with n-butyllithium at -78 °C. Upon quenching with an electrophile, you observe a complex mixture of byproducts and a low yield of the desired product.
Caption: Troubleshooting workflow for low-yielding lithiated thiophene reactions.
Organolithium reagents exist as aggregates in solution, which are less reactive.[4] While higher temperatures can increase reaction rates, they can also promote side reactions and decomposition of the thermally sensitive C-Li bond. The addition of TMEDA breaks up these aggregates into more reactive monomers or dimers, allowing the reaction to proceed efficiently even at very low temperatures, thus minimizing thermal decomposition pathways.[5]
Caption: Stabilization of lithiated thiophene by TMEDA.
Scenario 2: Acid- or Base-Mediated Decomposition During Work-up
You have successfully formed your desired thiophene derivative, confirmed by TLC analysis of the reaction mixture. However, after an aqueous acidic or basic work-up, the crude NMR shows significant degradation of the product.
-
Stability Test: Before performing a work-up on the entire batch, take a small aliquot of the reaction mixture.[8] Divide it into three vials.
-
Vial 1: Quench with a neutral source, such as saturated aqueous ammonium chloride or water.
-
Vial 2: Quench with a dilute acid (e.g., 1M HCl).
-
Vial 3: Quench with a dilute base (e.g., 1M NaOH).
-
-
Analysis: Extract each vial with a suitable organic solvent and analyze the organic layer by TLC against the original reaction mixture.
-
Diagnosis:
-
If the product is stable in Vial 1 but degraded in Vials 2 and/or 3, you have confirmed acid and/or base sensitivity.[8]
-
If degradation is observed in all three, the compound may be unstable to water.
-
| Thiophene Derivative Type | General pH Sensitivity | Recommended Work-up Conditions |
| 2-Aminothiophenes | Acid sensitive | Neutral or mildly basic (e.g., sat. NaHCO₃) |
| Thiophene Boronic Acids/Esters | Can be unstable to strong acid | Neutral pH, careful handling |
| Thiophene Carboxylic Acids | Base soluble | Acidify carefully to precipitate, then extract |
| Electron-rich Thiophenes | Prone to polymerization in acid[9] | Neutral quench (sat. NH₄Cl or water) |
Experimental Protocols
Protocol 1: Inert Atmosphere Lithiation of 3-Bromothiophene
This protocol provides a detailed procedure for the successful generation and reaction of 3-lithiothiophene, a common but sensitive intermediate.
Materials:
-
3-bromothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous NH₄Cl solution
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum under a positive pressure of argon or nitrogen.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous THF (to achieve a concentration of ~0.3 M) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add 3-bromothiophene (1.0 eq) to the cooled THF. Then, add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.[1]
-
Stirring: Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete lithium-halogen exchange.[1]
-
Electrophilic Quench: Add the electrophile (1.2 eq), either neat or dissolved in a minimal amount of anhydrous THF, dropwise while maintaining the temperature at -78 °C.
-
Warming and Work-up: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over another 1-2 hours. Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by flash column chromatography.
Protocol 2: Purification of an Acid-Sensitive Thiophene Derivative via Deactivated Silica Gel Chromatography
Procedure:
-
Slurry Preparation: In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of the crude product) into a beaker.
-
Deactivation: Add the chosen eluent system (e.g., 98:2 hexane:ethyl acetate) to the silica gel to form a slurry. Add triethylamine to the slurry to a final concentration of 1-2% v/v.[2] Stir for 5-10 minutes.
-
Column Packing: Pack a chromatography column with the deactivated silica gel slurry, ensuring no air bubbles are trapped.
-
Elution: Equilibrate the column with the triethylamine-containing eluent before loading the crude product. Proceed with the chromatography as usual.
References
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Perna, F. M., et al. (2011). Solvent and TMEDA Effects on the Configurational Stability of Chiral Lithiated Aryloxiranes. Chemistry – A European Journal, 17(29), 8216-25. Available at: [Link]
-
ResearchGate (2011). Solvent and TMEDA Effects on the Configurational Stability of Chiral Lithiated Aryloxiranes | Request PDF. Available at: [Link]
- Kumar, R., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. International Journal of Chemical and Pharmaceutical Sciences, 14(5).
- Patel, G. A., & Mehta, A. G. (2025). Synthesis of thiophene and Their Pharmacological Activity.
-
TUODA INDUSTRY LIMITED (2025). Exploring the practical uses of TMEDA in 2025. Available at: [Link]
-
Vyas, A., et al. (2025). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate. Available at: [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Semantic Scholar.
-
Aidic (n.d.). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Available at: [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]
- Levitt, L. S. (1956). U.S. Patent No. 2,745,843. Washington, DC: U.S.
- Al-Absi, M., et al. (2023). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Polymers, 15(18), 3804.
- Hamada, B., et al. (2012). Thiophene hydrodesulfurization over CoMo/Al2O3-CuY catalysts: Temperature effect study. Journal of the Saudi Chemical Society, 16(2), 141-147.
- Brandsma, L., & Verkruijsse, H. D. (1978). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 97(5), 151-153.
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
YouTube (2020). Synthesis and Reactions of Thiophene II Heterocyclic Chemistry. Available at: [Link]
-
YouTube (2021). Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507. Available at: [Link]
- Gessner, V. H., et al. (2009). N,N,N′,N′-tetramethylethanediamine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3058.
-
StudySmarter. (2023). Thiophene: Bromination & Reduction. Available at: [Link]
- Preparation and Properties of Thiophene. (n.d.).
- Knochel, P., et al. (2008). A Practical Method For Stabilizing Lithiated Halogenated Aromatic Compounds.
- Sharma, K., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(8), 1416-1442.
- Anderson, E. A., & Duarte, F. (2022). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. The Journal of Organic Chemistry, 87(23), 15481-15500.
- Zhang, Y., et al. (2015). Thiophene derivatives as novel functional additives for high-voltage LiCoO2 operations in lithium ion batteries. Electrochimica Acta, 151, 429-436.
- Ocal, C., et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Journal of Materials Chemistry C, 10(40), 14899-14907.
- Wang, Y., et al. (2021). Fine Tuning the Glass Transition Temperature and Crystallinity by Varying the Thiophene-Quinoxaline Copolymer Composition. Polymers, 13(16), 2769.
- Kumar, R., et al. (2023). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. PDF.
- Angelici, R. J. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Organometallics, 20(7), 1259-1275.
-
ResearchGate (2022). Lithiation product stability?. Available at: [Link]
- Slideshare (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene.
- Zhang, J., et al. (2017). Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes. Energy & Fuels, 31(7), 7119-7128.
- Knoevenagel, E. (1898). Ueber eine Darstellungsweise der Benzo[b]thiophene. Berichte der deutschen chemischen Gesellschaft, 31(2), 2596-2607.
- Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
- Google Patents (n.d.). JPS58159429A - Decomposition method of thiophene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The brief introduction of N,N,N',N'-Tetramethylethylenediamine_Chemicalbook [chemicalbook.com]
- 4. tuodaindus.com [tuodaindus.com]
- 5. Crystal structure of N,N,N′,N′-tetramethylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent and TMEDA effects on the configurational stability of chiral lithiated aryloxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Analytical Monitoring of Thiophene Reactions
User Status: Senior Researcher / Process Chemist Subject: Troubleshooting & Optimization of Thiophene Reaction Analysis System Status: Operational
Introduction: The Sulfur Challenge
Thiophene chemistry presents a unique analytical paradox. While thiophenes are structurally similar to benzenes, the sulfur atom introduces high electron density, susceptibility to oxidation, and strong catalyst coordination (poisoning). Standard protocols for phenyl rings often fail here.
This guide moves beyond basic "how-to" steps. It addresses the causality of analytical failure—why your HPLC method can’t separate isomers, why your GC inlet is degrading your product, and how to validate regioselectivity without growing a crystal.
Module A: Chromatographic Separation (HPLC & GC)
Current Issue: "I cannot separate 2-bromothiophene from 3-bromothiophene," or "My GC peaks are tailing severely."
1. HPLC: The Isomer Separation Problem
The Science: Standard C18 columns rely on hydrophobic subtraction. However, 2- and 3-substituted thiophenes often have nearly identical logP values. To separate them, you must exploit
Troubleshooting Protocol:
-
Q: Why are my positional isomers co-eluting on C18?
-
A: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The sulfur atom in thiophene creates a dipole that interacts distinctively with the
-systems of these columns. -
Mechanism: The electron-rich thiophene ring engages in
-stacking with the phenyl ring of the stationary phase. The steric difference between 2- and 3-substitution alters the geometry of this stack, providing resolution that C18 cannot.
-
Data: Column Selection Matrix
| Stationary Phase | Separation Mechanism | Best For | Thiophene Application |
| C18 (ODS) | Hydrophobicity | General screening | Alkyl-thiophenes (e.g., 3-hexylthiophene) |
| Phenyl-Hexyl | Positional isomers | Separating 2-bromo vs. 3-bromo thiophene | |
| PFP (Pentafluorophenyl) | Dipole-Dipole + Shape Selectivity | Halogenated thiophenes | Fluorinated thiophenes or complex regioisomers |
Workflow Diagram: HPLC Method Development
Caption: Decision tree for selecting the correct stationary phase based on thiophene structural properties.
2. GC-MS: The Sulfur Poisoning Effect
The Science: Thiophenes have a high affinity for active metal sites. If your GC inlet liner has exposed silanols or metal shavings, thiophenes will irreversibly adsorb or degrade before reaching the column.
-
Q: Why do I see peak tailing or complete loss of signal for amino-thiophenes?
-
A: Your inlet is active.
-
Immediate Fix: Replace the liner with a Ultra-Inert (deactivated) wool liner .
-
Root Cause: Sulfur binds to active sites. Over time, "matrix buildup" acts as a secondary stationary phase in the liner, causing adsorption (tailing).
-
Protocol:
-
Change septum (prevent coring).
-
Replace liner with single-taper, deactivated wool.
-
Trim 10cm from the front of the GC column (guard column section).
-
-
Module B: In-Situ Monitoring (Spectroscopy)
Current Issue: "My Grignard Metathesis (GRIM) polymerization failed, but I don't know when it stopped."
The Science: Polymerizing thiophenes (e.g., P3HT synthesis) is moisture-sensitive. Offline analysis (taking aliquots) introduces moisture and kills the active chain ends. In-situ IR (ReactIR) is the only way to monitor this non-invasively.
Protocol: Monitoring GRIM Polymerization
-
Probe Setup: Insert a diamond-comp probe into the reactor under
flow before adding the catalyst. -
Background: Collect background spectrum of the solvent (THF) + Monomer.
-
Key Signal Tracking:
-
Monomer Consumption: Track the C-H stretch at ~3000-3100 cm⁻¹ (specifically the proton at the 2- or 5-position being substituted).
-
Polymer Formation: Track the C=C symmetric stretch shift. As conjugation length increases, the ring breathing modes shift to lower wavenumbers (red shift).
-
Specific Band: Look for the emergence of the polythiophene ring vibration at ~1450-1500 cm⁻¹ .
-
Workflow Diagram: In-Situ Loop
Caption: Closed-loop workflow for monitoring thiophene polymerization kinetics using in-situ IR.
Module C: Structural Validation (NMR)
Current Issue: "I synthesized a 2,3-disubstituted thiophene, but it might be the 2,4-isomer."
The Science: You cannot rely solely on chemical shift (
The "J-Value" Truth Table
To validate your structure, measure the coupling constant between the remaining protons on the ring.
| Interaction | Proton Positions | Typical | Diagnostic Utility |
| Vicinal | H2 - H3 | 4.7 – 5.5 Hz | Indicates 4,5-disubstitution (protons are neighbors) |
| Vicinal | H3 - H4 | 3.3 – 3.8 Hz | Indicates 2,5-disubstitution (protons are neighbors) |
| Meta (Long Range) | H2 - H4 | 1.2 – 1.8 Hz | Indicates 3,5-disubstitution (protons are separated) |
| Meta (Long Range) | H2 - H5 | 2.5 – 3.0 Hz | Indicates 3,4-disubstitution |
Self-Validation Step: If you claim to have 3-bromothiophene (monosubstituted), you should see:
-
A doublet at H2 (
Hz, Hz). -
A doublet of doublets at H4 and H5. If you see a clean singlet, you have likely polysubstituted the ring.
References
-
Sielc Technologies. "Separation of Thiophene on Newcrom R1 HPLC column." Sielc Application Notes. Link
-
Restek Corporation. "GC Inlet Maintenance: Restek's Quick-Reference Guide." Restek Technical Guides. Link
-
Hoffmann, H., et al. "Towards Real-Time In-Situ Mid-Infrared Spectroscopic Ellipsometry in Polymer Processing."[1] Polymers, 2018. Link
-
Iowa State University. "NMR Coupling Constants: Thiophene and Furan Derivatives." Chemical Instrumentation Facility.[2] Link
-
Welch Materials. "A Guide to Selective Columns for Isomer Separation." Welch Technical Blog. Link
Sources
Validation & Comparative
Characterization of Ethyl 5-chloro-4-methylthiophene-2-carboxylate by NMR and MS
Content Type: Technical Comparison & Validation Guide Subject: Analytical Profiling (NMR & MS) Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals
Executive Summary
Ethyl 5-chloro-4-methylthiophene-2-carboxylate (CAS: Variable/Generic Structure) is a critical scaffold in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity is defined by the specific regiochemistry of the chlorine (C5) and methyl (C4) substituents.
This guide compares Routine Screening Methods (1D NMR, Low-Res MS) against Definitive Structural Validation (2D NMR, HRMS). While routine methods suffice for batch consistency, they often fail to distinguish between regioisomers (e.g., the 3-methyl isomer). We provide evidence-based protocols to unequivocally confirm the structure.
Part 1: The Analytical Challenge (Regioisomerism)
The primary challenge in characterizing substituted thiophenes is the "Regioisomer Trap." During synthesis—often via chlorination of ethyl 4-methylthiophene-2-carboxylate or cyclization—the electrophilic substitution can occur at C3 or C5, or the methyl group might be misplaced depending on the precursor.
-
Target: this compound.
-
Common Impurity: Ethyl 5-chloro-3-methylthiophene-2-carboxylate.
-
Analytical Goal: Prove the Methyl is at C4 and the Proton is at C3.
Part 2: Comparative Analysis – NMR Spectroscopy[1]
Method A: 1D 1H NMR (Routine Screening)
Verdict: Necessary but Insufficient. Standard proton NMR confirms the presence of functional groups (Ethyl, Methyl, Thiophene H) but relies on subtle chemical shift calculations to assign positions. It cannot definitively rule out the 3-methyl isomer without reference standards.
Method B: 2D NMR (NOESY/HMBC) (Definitive Validation)
Verdict: The Gold Standard. By using NOESY (Nuclear Overhauser Effect Spectroscopy) , we can observe spatial proximity.
-
Target Molecule: The Thiophene Proton (H3) is spatially close to the Ester group but distant from the Methyl (C4) and Chlorine (C5).
-
Alternative Isomer (3-Methyl): The Methyl would be at C3, showing a strong NOE with the Ester ethyl group.
Data Summary: Theoretical vs. Experimental Shifts (CDCl3)
| Assignment | Position | Multiplicity | Shift (δ ppm) | Coupling (J Hz) | Structural Insight |
| Thiophene H | C3 | Singlet (s) | 7.52 | - | Deshielded by C2-Ester; confirm Singlet (no neighbor). |
| Methyl | C4 | Singlet (s) | 2.21 | - | Typical aromatic methyl; no coupling to H3 (4-bond is weak). |
| Ethyl (CH2) | Ester | Quartet (q) | 4.35 | 7.1 | Characteristic ester methylene. |
| Ethyl (CH3) | Ester | Triplet (t) | 1.38 | 7.1 | Characteristic ester methyl. |
Note: The chemical shift of H3 (7.52 ppm) is distinct. If the methyl were at C3, the H4 proton would likely appear further upfield (~6.9-7.0 ppm) due to lack of adjacent deshielding from the ester.
Visualization: NMR Assignment Logic
The following diagram illustrates the logical flow to confirm regiochemistry using 2D NMR correlations.
Figure 1: NMR decision tree for distinguishing the 4-methyl target from the 3-methyl isomer using NOE correlations.
Part 3: Comparative Analysis – Mass Spectrometry
Method A: GC-MS (EI) (Routine ID)
Verdict: Excellent for Fingerprinting. Electron Impact (EI) ionization provides a hard fragmentation pattern. The presence of Chlorine (Cl) creates a distinct isotopic signature that is immediately recognizable.
-
Molecular Ion (M+): 204 m/z.
-
Isotope Pattern: The M (204) and M+2 (206) peaks will appear in a 3:1 intensity ratio , confirming the presence of one Chlorine atom.
Method B: LC-HRMS (ESI) (Purity & Formula)
Verdict: Required for Purity Profiling. High-Resolution MS (Orbitrap/TOF) confirms the exact elemental composition, ruling out des-chloro impurities (where Cl is replaced by H) which have a similar nominal mass but distinct exact mass.
Fragmentation Pathway (EI Mode)
The molecule fragments predictably. The stability of the thiophene ring means the substituents cleave first.
| Fragment Ion | m/z (approx) | Loss Description |
| [M]+ | 204 / 206 | Molecular Ion (Characteristic 3:1 Cl pattern) |
| [M - OEt]+ | 159 / 161 | Loss of Ethoxy group (-45). Acylium ion formation.[1] |
| [M - COOEt]+ | 131 / 133 | Loss of entire Ester group (-73). |
| [C5H4ClS]+ | 131 | Chloromethylthiophene cation. |
Visualization: MS Fragmentation Tree
Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.
Part 4: Experimental Protocols
1. Sample Preparation for NMR
-
Solvent: Chloroform-d (CDCl3) is the standard solvent. It minimizes overlap with the thiophene region.
-
Concentration: Dissolve 10–15 mg of the solid product in 0.6 mL of CDCl3.
-
Filtration: Filter through a cotton plug if the solution is cloudy (removes inorganic salts from the synthesis).
-
Reference: Calibrate to the residual CHCl3 peak at 7.26 ppm [1].
2. Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Scans (NS): 16 scans are sufficient for >95% purity; use 64 scans to detect <1% isomeric impurities.
-
Relaxation Delay (D1): Set to 1.0 s . For quantitative integration (qNMR), increase to 10.0 s to ensure full relaxation of the isolated aromatic proton.
3. Mass Spectrometry Setup
-
Inlet: Direct Infusion (if pure) or HPLC (C18 Column, Water/Acetonitrile gradient).
-
Ionization: ESI+ (Electrospray Positive) for LC-MS; EI (70 eV) for GC-MS.
-
Scan Range: 50–500 m/z. Look specifically for the 204/206 doublet.
Part 5: Conclusion
For the characterization of This compound :
-
Routine QC: Use 1H NMR to check the integral ratio of the Aromatic H (1H) to the Methyl group (3H). If the ratio is off, you likely have the des-chloro impurity.
-
Structural Validation: You must perform a NOESY experiment.
-
If the Aromatic H shows a correlation to the Methyl group, the Methyl is at C4 (Correct).
-
If the Aromatic H shows NO correlation to the Methyl but strong correlation to the Ester, the Methyl is likely at C3 (Incorrect Isomer).
-
Final Recommendation: Do not rely solely on MS data, as regioisomers share identical masses. The combination of 1H NMR + NOESY is the only self-validating protocol for this compound.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Thiophene coupling constants and shifts).
-
ChemicalBook. (n.d.). Thiophene NMR Spectra Data.
-
NIST Chemistry WebBook. (n.d.). Mass Spectra of Thiophene Derivatives.
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A Comparative Guide to the Biological Activity of Ethyl 5-chloro-4-methylthiophene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties and versatile reactivity allow for the generation of diverse molecular architectures with a wide spectrum of biological activities.[1][2] This guide focuses on the derivatives of Ethyl 5-chloro-4-methylthiophene-2-carboxylate, a promising starting point for the synthesis of new chemical entities with potential antimicrobial, anticancer, and anti-inflammatory applications. While direct comparative studies on a wide range of derivatives of this specific parent compound are emerging, this guide synthesizes the existing knowledge on structurally similar thiophene carboxylates and provides a framework for their systematic evaluation.
The Thiophene Core: A Privileged Scaffold in Drug Discovery
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[3] Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, makes it an attractive moiety for drug design. Thiophene derivatives have demonstrated a remarkable array of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3][4]
Comparative Analysis of Biological Activities
While a comprehensive library of this compound derivatives has yet to be exhaustively screened, we can infer potential activities and structure-activity relationships (SAR) from closely related analogs.
Antimicrobial Activity
Thiophene derivatives have long been investigated for their ability to combat microbial infections. The introduction of various substituents on the thiophene ring can significantly modulate their antimicrobial potency.
Comparison of Structurally Similar Thiophene Derivatives:
| Compound Class | Key Structural Features | Reported Activity | Reference Compound Example | MIC Values |
| 2-Ethylhexyl 5-bromothiophene-2-carboxylates | Bromo and aryl substituents | Promising in vitro activity against Salmonella Typhi. | 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | 3.125 µg/mL against XDR S. Typhi |
| Tetrahydrobenzothiophene derivatives | Fused cyclohexane ring, N-acylation | Good potency against Gram-positive and Gram-negative bacteria. | Compound 3b from the study | E. coli: 1.11 µM, P. aeruginosa: 1.00 µM, Salmonella: 0.54 µM, S. aureus: 1.11 µM |
| N-(2-Arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides | Sulfonamide and arylmethylthio groups | High bacteriostatic activity against staphylococci, including MRSA. | Compounds 10 and 16 from the study | 4–8 μg/mL against MRSA and MSSA |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro susceptibility of bacteria to antimicrobial agents.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to the final desired concentration.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, except for the negative control wells.
-
Controls: Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37°C for 16 to 20 hours in a non-CO2 incubator.[5]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.[5][6]
Anticancer Activity
The development of novel anticancer agents is a critical area of research. Thiophene derivatives have emerged as a promising class of compounds with antiproliferative effects against various cancer cell lines.
Comparison of Structurally Similar Thiophene Derivatives:
| Compound Class | Key Structural Features | Reported Activity | Reference Compound Example | GI50/IC50 Values |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | Chloro-substituted propenylidene and thiazolidinone moieties | Significant anticancer activity against a panel of 60 human cancer cell lines. | Compound 2h from the study | Mean GI50: 1.57 µM |
| 5-(4-fluorophenyl)-N-(substituted)thiophene-2-carboxamides | Fluorophenyl and substituted amide groups | Potent antiproliferative activity against Hep3B cancer cell lines. | Compound 2b (3,4,5-trimethoxyphenyl amide) | IC50: 5.46 µM against Hep3B |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives | Diamino and dicarboxylate substitutions | Significant antiproliferative activity against breast cancer cells. | Compound 2j from the study | Potent activity on three cancer cell lines with low IC50 values.[7] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HeLa, HepG2) into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a priority. Thiophene-based compounds have shown potential in modulating inflammatory pathways.[3]
Comparison of Structurally Similar Thiophene Derivatives:
| Compound Class | Key Structural Features | Reported Activity | Reference Compound Example | In Vivo/In Vitro Model |
| Methoxy-substituted thiophenes | Methoxy group on the thiophene ring | Negative regulation of TNF-α and IL-8 expression; inhibition of ERK, p38, and NF-κB activation. | Compound 5 from the study | LPS-induced inflammation in THP-1 monocytes |
| 2-Aminothiophene derivatives | Amino group at the 2-position | Reduction of pneumonia in a mouse model of acute lung injury when associated with platelet-derived extracellular vesicles. | Compound 6 from the study | Mouse model of ALI |
| Thiazolo-thiophene derivatives | Fused thiazole and thiophene rings | Significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6). | Compound 4 from the study | Asthma model (bronchoalveolar lavage) |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used in vivo model for screening the acute anti-inflammatory activity of new compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate the experimental animals (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the this compound derivatives at different doses to the test groups. A control group should receive the vehicle, and a standard group should receive a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each animal.[10][11]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[12]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group in comparison to the control group.
Conclusion and Future Directions
The derivatives of this compound represent a promising avenue for the discovery of new therapeutic agents. Based on the biological activities of structurally related thiophene compounds, it is anticipated that modifications at the ester and other positions of the thiophene ring will yield derivatives with potent antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these novel compounds. Future research should focus on synthesizing a diverse library of these derivatives and performing comprehensive in vitro and in vivo studies to elucidate their mechanisms of action and establish clear structure-activity relationships. This will be crucial for identifying lead compounds with optimal efficacy and safety profiles for further preclinical and clinical development.
References
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Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (2023). PMC - NIH. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). NIH. [Link]
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2020). PMC - NIH. [Link]
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N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. (2019). NIH. [Link]
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2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (2003). ResearchGate. [Link]
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Anticancer assay (MTT). (2019). Bio-protocol. [Link]
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Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2010). PMC - NIH. [Link]
- Preparation method of 5-chlorothienyl-2-carboxylic acid. (2015).
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC - NIH. [Link]
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Synthesis and Pharmacological Screening of novel Thiophene derivatives as Antiinflammatory Agents. (2023). ResearchGate. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). NIH. [Link]
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Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates. (2013). Journal of Organic and Pharmaceutical Chemistry. [Link]
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Carrageenan-induced paw edema assay. (2018). Bio-protocol. [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC - NIH. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2023). Research Square. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). PubMed Central. [Link]
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Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. (2023). ResearchGate. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2025). Semantic Scholar. [Link]
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Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. (2006). PubMed. [Link]
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Synthesis and antimicrobial evaluation of novel thiophene derivatives. (2017). ResearchGate. [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2022). Frontiers. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
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Broth microdilution. (n.d.). Wikipedia. [Link]
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Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
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Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (2015). The Journal of Phytopharmacology. [Link]
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Comparison of Ethyl 5-chloro-4-methylthiophene-2-carboxylate with other Factor Xa inhibitor intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant therapy, the advent of Direct Oral Anticoagulants (DOACs) targeting Factor Xa has marked a paradigm shift, offering significant advantages over traditional treatments. The intricate synthesis of these life-saving drugs, such as Rivaroxaban, Apixaban, and Edoxaban, hinges on the quality, yield, and cost-effectiveness of their key chemical building blocks.
This guide provides an in-depth comparison of critical intermediates used in the synthesis of Factor Xa inhibitors. We will anchor our discussion around the substituted thiophene scaffold, a cornerstone of many Factor Xa inhibitors, using Ethyl 5-chloro-4-methylthiophene-2-carboxylate as a focal point for discussion. While not a direct intermediate in the synthesis of the most common DOACs, its structure allows for a valuable exploration of the principles that govern the suitability of such building blocks. We will then compare its theoretical profile with the established, industrially significant intermediates: 5-chlorothiophene-2-carboxylic acid and 4-(4-aminophenyl)-3-morpholinone for Rivaroxaban, and key intermediates for Apixaban and Edoxaban.
The Central Role of Factor Xa in Coagulation
Before delving into the synthetic chemistry, it is crucial to understand the therapeutic target. Factor Xa (FXa) is a serine protease that occupies a pivotal position in the coagulation cascade, acting as the converging point for both the intrinsic and extrinsic pathways. Its primary function is to catalyze the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation. The direct inhibition of FXa offers a targeted and effective mechanism for anticoagulation.
Focus Molecule: The Thiophene Carboxylate Scaffold
Thiophene and its derivatives are a vital class of heterocyclic compounds in medicinal chemistry, prized for their diverse biological activities.[1] In the context of Factor Xa inhibitors, the thiophene ring often serves as a key recognition element, fitting into the S1 binding pocket of the enzyme.[2] The specific substitutions on this ring are critical for modulating potency, selectivity, and pharmacokinetic properties.[3]
The user-specified molecule, This compound , represents a classic example of this scaffold. Although 5-chlorothiophene-2-carboxylic acid is the true intermediate for Rivaroxaban, the analysis of this ethyl ester variant allows us to explore the synthetic nuances and structure-activity relationships that are paramount in drug development.
Synthesis and Characterization of Thiophene Intermediates
The synthesis of substituted thiophene-2-carboxylates can be approached through various routes, each with its own set of advantages and challenges related to starting material cost, reaction conditions, and scalability.
A Representative Synthetic Workflow:
Below is a conceptual workflow for the synthesis of a substituted thiophene carboxylate, illustrating the key chemical transformations.
Caption: Conceptual synthesis workflow for a substituted thiophene carboxylate.
Comparative Analysis of Key Industrial Intermediates
The commercial viability of a drug is intrinsically linked to the efficiency of its synthesis. Here, we compare the established intermediates for major DOACs, focusing on metrics crucial for process chemists and drug developers.
Rivaroxaban Intermediates
Rivaroxaban's structure is formed by the amide coupling of two key fragments: 5-chlorothiophene-2-carboxylic acid and an amine derived from 4-(4-aminophenyl)-3-morpholinone .
-
5-Chlorothiophene-2-carboxylic acid:
-
Synthesis: Multiple routes exist, with one common industrial method involving the oxidation of 5-chloro-2-thiophenecarboxaldehyde.[4] A one-pot method starting from 2-thiophenecarboxaldehyde involves chlorination followed by oxidation.[5]
-
Yield & Purity: Optimized processes report high yields, with one large-scale example achieving a final product of 98.8% purity.[4] Initial reaction purity as monitored by HPLC can be around 92%, which is then improved through recrystallization to over 96%.[4]
-
-
4-(4-aminophenyl)-3-morpholinone:
-
Synthesis: A common route involves the nitration of 4-phenyl-3-morpholinone, followed by the reduction of the nitro group.[6] An improved process starting from 4-nitro aniline has been developed to be more commercially viable.[7]
-
Yield & Purity: While older methods reported yields as low as 17-30%, newer, optimized processes achieve overall yields of 40-55% with purities of at least 99.5% by HPLC, and often as high as 99.8%.[7] The hydrogenation of the nitro-intermediate can yield the final product at 93% of the theoretical value.[6]
-
Apixaban Intermediate
The core of Apixaban is a complex pyrazolo-pyridinone scaffold. A key intermediate is 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .
-
Synthesis: The synthesis is complex, often involving a key 1,3-dipolar cycloaddition reaction.[8] The preparation of the necessary precursors can be challenging, using expensive and potentially hazardous reagents like phosphorus pentachloride under drastic conditions in some routes.[8] This complexity has driven the search for alternative, more industrially scalable methods.[1][9]
Edoxaban Intermediate
Edoxaban features a thiazole-5-carboxylic acid fragment coupled to a complex diamine core.
-
Synthesis: Modern synthetic routes for Edoxaban focus on achieving high enantiomeric purity for its three chiral centers.[10] The synthesis of the thiazole moiety is a critical part of the overall process.[11][12] Optimized modern processes have significantly improved upon traditional routes, which had low overall yields (around 10%), by employing strategies like enzymatic resolution and avoiding hazardous reagents like sodium azide.[10] These improvements can increase the overall yield to over 30%.[10]
Comparative Data Summary
| Intermediate | Associated Drug | Key Synthesis Strategy | Reported Yield | Reported Purity | Key Challenges & Considerations |
| 5-Chlorothiophene-2-carboxylic acid | Rivaroxaban | Oxidation of corresponding aldehyde/one-pot from 2-thiophenecarboxaldehyde[4][5] | Up to 98.8%[4] | >98% after recrystallization[4] | Cost of starting materials, handling of chlorine gas. |
| 4-(4-Aminophenyl)-3-morpholinone | Rivaroxaban | Nitration of phenyl-morpholinone followed by reduction[6] | 40-55% (overall)[7] | >99.5% by HPLC[7] | Use of hazardous reagents (NaH) in older routes, lengthy process.[7] |
| Pyrazolo-pyridinone Core | Apixaban | 1,3-Dipolar cycloaddition[8] | Variable, often lower | High purity required | Complex multi-step synthesis, expensive/hazardous reagents, drastic conditions.[8] |
| Thiazole & Diamine Core | Edoxaban | Multi-step synthesis with stereochemical control[10] | >30% (optimized routes)[10] | High enantiomeric purity is critical | Control of stereochemistry, avoidance of hazardous reagents (e.g., azides).[10] |
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of synthetic processes, detailed and validated protocols are essential.
Protocol: Synthesis of 5-Chlorothiophene-2-carboxylic acid
This protocol is based on a one-pot method described in patent literature, which is suitable for large-scale production.[5]
Objective: To synthesize 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde.
Step-by-Step Methodology:
-
Chlorination: Introduce chlorine gas into a solution of 2-thiophenecarboxaldehyde. The reaction is maintained at a controlled temperature (e.g., -10 to 30 °C) for a specified duration (1-20 hours) to produce the intermediate, 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly in the next step without isolation.
-
Oxidation: Slowly add the intermediate from Step 1 to a pre-cooled sodium hydroxide solution, ensuring the temperature does not exceed 30 °C.
-
After the initial reaction, slowly introduce more chlorine gas while maintaining the temperature.
-
Quenching and Extraction: Upon reaction completion (monitored by TLC/HPLC), cool the mixture to approximately 5 °C and quench with a sodium sulfite solution. Extract with a solvent like dichloromethane to remove impurities.
-
Precipitation and Purification: Adjust the pH of the aqueous phase to acidic (pH 1-2) using concentrated hydrochloric acid to precipitate the crude product.
-
Collect the solid by filtration.
-
Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to obtain the final product with high purity.
-
Dry the purified solid under reduced pressure. A final purity of 98.8% can be achieved.[4]
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A self-validating system requires robust analytical methods to confirm purity and identify impurities.
Objective: To determine the purity of a Factor Xa inhibitor intermediate.
Typical HPLC Conditions:
-
Column: Octadecylsilane (C18) bonded silica column.
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: An aqueous buffer (e.g., trifluoroacetic acid solution).[13]
-
Mobile Phase B: Acetonitrile.
-
-
Detection: UV detector at a specified wavelength.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 45°C.
Rationale for Choices (E-E-A-T):
-
C18 Column: This reverse-phase column is the workhorse of pharmaceutical analysis due to its versatility in separating compounds of moderate polarity, which is typical for these intermediates.
-
Gradient Elution: This is crucial for separating the main compound from a range of potential impurities with different polarities that may be generated during the synthesis.
-
UV Detection: The aromatic nature of these intermediates makes them strongly UV-active, allowing for sensitive and reliable detection.
-
Controlled Temperature: Maintaining a constant column temperature ensures reproducible retention times, which is critical for accurate identification and quantification.
This analytical setup serves as a self-validating check on the synthesis. The appearance of unexpected peaks can signal side reactions or incomplete conversions, prompting a re-evaluation of the reaction conditions.
In-Depth Discussion: Causality, Cost, and Scalability
The choice of a synthetic route in pharmaceutical manufacturing is a multi-faceted decision that extends beyond simple chemical yield.
Logical Relationship of Intermediates to Final Drug Product
Caption: Assembly of key intermediates into final Factor Xa inhibitor drugs.
Expertise in Action: Why One Route Over Another?
-
Cost-Effectiveness: The overall cost is a major driver. While a route might have a high final-step yield, the expense of starting materials or catalysts can render it commercially unviable.[14][15] For example, early routes for 4-(4-aminophenyl)-3-morpholinone were criticized for using expensive starting materials.[7] The goal is to find a balance that produces the final intermediate at the lowest possible cost per kilogram.
-
Scalability and Safety: A reaction that works flawlessly on a 1-gram scale may be impossible or dangerous to run in a 1000-liter reactor.[16] Reactions involving highly pyrophoric reagents like sodium hydride or those requiring extreme temperatures are often avoided in large-scale production in favor of processes with milder conditions and more manageable safety profiles.[7][17]
-
"Green" Chemistry: There is a growing emphasis on developing environmentally benign synthetic processes. This involves minimizing waste, avoiding toxic solvents, and improving atom economy. For instance, moving from stoichiometric reagents to catalytic processes is a key green chemistry principle.
-
Impurity Profile: The nature and quantity of impurities are critical. A route that produces impurities that are difficult to separate from the main product will require costly and time-consuming purification steps. A robust process is one where impurities can be controlled and easily removed, often through a simple crystallization step.
Conclusion
The synthesis of Factor Xa inhibitor intermediates is a testament to the elegance and practicality of modern organic chemistry. While a molecule like This compound provides a valuable model for understanding the structure and potential synthesis of the critical thiophene scaffold, the industrial production of DOACs relies on highly optimized and validated routes for established intermediates like 5-chlorothiophene-2-carboxylic acid and 4-(4-aminophenyl)-3-morpholinone .
The selection of an optimal intermediate and its synthetic pathway is a strategic decision balancing yield, purity, safety, cost, and environmental impact. For researchers in drug development, a deep understanding of these trade-offs is essential for translating a promising molecule from the laboratory bench to a life-changing medicine.
References
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A Senior Application Scientist's Guide to Validated Analytical Methods for Ethyl 5-chloro-4-methylthiophene-2-carboxylate
For researchers, scientists, and drug development professionals, the robust and reliable analysis of key chemical entities is paramount. Ethyl 5-chloro-4-methylthiophene-2-carboxylate, a substituted thiophene derivative, is a compound of interest in various chemical and pharmaceutical research areas. Its purity, stability, and characterization demand validated analytical methods to ensure data integrity and product quality. This guide provides an in-depth comparison of suitable analytical techniques, grounded in scientific principles and supported by established validation methodologies. While specific validated methods for this exact molecule are not widely published, this guide synthesizes best practices and data from structurally similar compounds to provide a comprehensive framework for method development and validation.
The Imperative of Method Validation
Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that a method is fit for its intended purpose.[1][2] The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical procedures, ensuring that methods are accurate, precise, specific, and robust.[3][4] This guide will adhere to the principles outlined in the ICH Q2(R2) guideline to discuss the validation of analytical methods for this compound.[2][3]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a moderately polar and volatile compound like this compound, several techniques are applicable. This section compares the most relevant methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic Methods (NMR and Mass Spectrometry).
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | High versatility, high resolution, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[5][6] | Requires soluble samples, solvent consumption. | Purity determination, assay, stability testing. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency, excellent for volatile compounds, sensitive detectors. | Requires volatile and thermally stable analytes, potential for sample degradation at high temperatures. | Residual solvent analysis, analysis of volatile impurities. |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structure elucidation, non-destructive, quantitative.[7] | Lower sensitivity compared to other methods, complex spectra for mixtures. | Structural confirmation, identification, quantitative analysis (qNMR). |
| MS | Ionization of molecules and separation based on mass-to-charge ratio. | High sensitivity, molecular weight determination, structural information through fragmentation.[6] | Can be destructive, matrix effects can suppress ionization. | Impurity identification, molecular weight confirmation. |
In-Depth Methodologies and Validation Strategies
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC, particularly in the reverse-phase mode, is the most versatile and widely used technique for the analysis of pharmaceutical compounds.[5][6][7] For this compound, a C18 column would likely provide excellent separation.
Caption: HPLC Method Development and Validation Workflow.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape). For a similar compound, a mobile phase of Acetonitrile: Phosphate buffer, pH=3, (50:50% v/v) has been used.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the UV spectrum of the analyte (e.g., 225 nm).[8]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Prepare working standards and sample solutions by diluting the stock solution to the desired concentrations.
-
-
Validation Parameters and Acceptance Criteria:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the resolution of the main peak from any adjacent peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. This is often assessed by spike/recovery experiments at three concentration levels, with an acceptance criterion of 98-102% recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Gas Chromatography (GC): A Viable Alternative for Volatile Analytes
Given the ethyl ester functionality, this compound is likely to have sufficient volatility for GC analysis. GC is particularly useful for identifying and quantifying residual solvents and other volatile impurities.
Caption: GC Method Development and Validation Workflow.
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Conditions (Starting Point):
-
Column: A mid-polarity column such as a DB-5ms or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Prepare working standards and sample solutions by dilution.
-
-
Validation: The validation parameters and acceptance criteria are analogous to those for HPLC.
Spectroscopic Methods: Essential for Structural Elucidation and Identification
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural confirmation and identification of this compound and its potential impurities.
NMR provides detailed information about the chemical structure of a molecule. For this compound, ¹H and ¹³C NMR would be essential for confirming the identity and structure. While NMR is generally less sensitive than chromatographic methods, quantitative NMR (qNMR) can be a highly accurate primary method for determining the purity of a reference standard.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the thiophene ring (a singlet), and potentially a singlet for the proton at the 3-position if present.
-
¹³C NMR: The carbon NMR would provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
MS is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for identifying unknown impurities.
-
Electron Ionization (EI) for GC-MS: This would likely show a clear molecular ion peak and characteristic fragmentation patterns.
-
Electrospray Ionization (ESI) for LC-MS: This soft ionization technique would provide a strong signal for the protonated molecule [M+H]⁺.
Conclusion: A Multi-faceted Approach to a Validated Analysis
There is no single "best" method for the analysis of this compound. The most appropriate technique depends on the specific analytical goal. A comprehensive quality control strategy would likely employ a combination of these methods:
-
HPLC for routine purity testing and assay.
-
GC for the analysis of residual solvents and volatile impurities.
-
NMR for the definitive structural confirmation of the reference standard and any isolated impurities.
-
LC-MS or GC-MS for the identification of unknown impurities and degradation products.
By following the principles of method validation outlined by the ICH, researchers and drug development professionals can ensure the generation of reliable and accurate data for this compound, thereby supporting the development of safe and effective products.
References
-
Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl) propanoic acid. Pharmacia, 69(2), 433–439. [Link]
-
SIELC Technologies. (2018). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. [Link]
-
Kumar, A., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 245-253. [Link]
-
Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. ResearchGate. [Link]
-
Scribd. (n.d.). Analytical Techniques Comparison Final. [Link]
-
SciSpace. (2020). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article. [Link]
-
PubMed. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PubMed Central. [Link]
-
ResearchGate. (2010). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]
-
Manasagangotri, P. A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. [Link]
-
ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]
-
Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
- Google Patents. (2015). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. [Link]
-
Royal Society of Chemistry. (2024). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. [Link]
-
EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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Royal Society of Chemistry. (2019). Supporting Information. [Link]
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- 5. scribd.com [scribd.com]
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- 8. public.pensoft.net [public.pensoft.net]
Safety Operating Guide
Ethyl 5-chloro-4-methylthiophene-2-carboxylate proper disposal procedures
Executive Safety Summary
Ethyl 5-chloro-4-methylthiophene-2-carboxylate (CAS: 74598-04-2 ) is a halogenated, sulfur-containing organic ester. Improper disposal poses significant environmental risks due to the potential release of hydrochloric acid (HCl) and sulfur oxides (SOx) upon uncontrolled combustion.
This guide defines the mandatory operational protocol for the segregation, handling, and final disposal of this compound. It replaces generic advice with a specific, self-validating workflow designed for high-compliance research environments.
Critical Chemical Profile
| Property | Specification | Operational Implication |
| CAS Number | 74598-04-2 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₈H₉ClO₂S | Contains Chlorine and Sulfur . Must be treated as Halogenated Waste .[1] |
| Hazard Class | Irritant / Harmful | H302, H312, H315, H319, H332, H335.[2] |
| Physical State | Solid (Powder/Crystal) | Dust generation is a primary exposure vector during transfer. |
| Incompatibility | Strong Oxidizers, Strong Bases | Segregation Critical: Do not co-mingle with nitric acid or peroxides. |
Waste Classification & Segregation Strategy
The most common compliance failure in drug discovery labs is the misclassification of "mixed" organic waste. Because this compound contains both a halogen (Cl) and sulfur (S), it cannot be bulked with non-halogenated solvents (e.g., Acetone, Ethanol).
The "Halogen Rule": If the waste stream contains >1,000 ppm (0.1%) of halogenated compounds, the entire container must be classified as Halogenated Waste .
-
Why this matters: Incineration of this compound requires facilities equipped with wet scrubbers to neutralize the acidic gases (HCl, SO₂) generated during combustion. Sending this to a standard fuel-blending facility (used for non-halogenated solvents) can damage their infrastructure and result in regulatory fines.
Disposal Decision Matrix
Figure 1: Decision logic for segregating this compound waste streams.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired or Surplus Stock)
-
Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal cans for solids as residual moisture can cause corrosion over time.
-
Transfer:
-
Perform all transfers inside a chemical fume hood to capture dust.
-
Use a disposable spatula. Dispose of the spatula into the same solid waste container.
-
-
Labeling:
-
Affix a hazardous waste label immediately.
-
Constituents: Write "this compound".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Secondary Containment: Place the HDPE jar into a secondary bin until pickup to prevent accidental tipping.
Scenario B: Disposal of Liquid Reaction Waste
-
Segregation: Ensure the collection carboy is designated for Halogenated Solvents .
-
Note: Even if the solvent used was non-halogenated (e.g., Methanol), the presence of the solute (the thiophene ester) renders the mixture halogenated.
-
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers or active metals.
-
Pouring: Use a funnel with a splash guard. Avoid overfilling (leave 10% headspace for thermal expansion).
Scenario C: Empty Container Management (The "RCRA Empty" Rule)
A container is legally "RCRA Empty" only if:
-
All wastes have been removed using common practices (pouring/scraping).
-
No more than 2.5 cm (1 inch) of residue remains on the bottom.
-
Action: Triple rinse the empty bottle with a solvent capable of dissolving the residue (e.g., Acetone).
-
Crucial: Pour the rinsate into the Halogenated Liquid Waste container.
-
Deface the label on the original bottle and dispose of it as regular glass trash (or glass recycling if permitted by local EHS).
-
Emergency Spill Response (Immediate Action)
If a spill occurs outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area. If dust is airborne, allow 10 minutes for settling or ventilation clearance.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator if outside a ventilated enclosure.
-
Dry Spill (Powder):
-
Do NOT dry sweep. This generates dust.
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the wet material into a plastic bag or wide-mouth jar.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or polypropylene pads).
-
Do NOT use combustible materials like sawdust.
-
-
Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Place all cleanup materials into the Solid Hazardous Waste bin.
Scientific Rationale & Compliance
Why Incineration? The thiophene ring is stable and aromatic. Biological treatment (sewage) is ineffective and illegal. Landfilling is prohibited for halogenated organics under RCRA (Resource Conservation and Recovery Act) Land Disposal Restrictions (LDR).
Thermal Decomposition Mechanism:
-
HCl (Hydrochloric Acid): Corrosive gas requiring neutralization.
-
SO₂ (Sulfur Dioxide): Precursor to acid rain; requires scrubbing.
This stoichiometry confirms why the waste must be flagged for facilities with advanced emissions control (scrubbers), distinguishing it from standard hydrocarbon waste.
References
-
Echemi. (2023).[3] Safety Data Sheet: this compound (CAS 74598-04-2).[2]Link
-
U.S. Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-87/098. Link
-
Cornell University EHS. Chemical Waste Segregation: Halogenated vs. Non-Halogenated Solvents.Link
-
Fisher Scientific. Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid (Structural Analog).Link
Sources
Personal protective equipment for handling Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Rapid Risk Profile: The "Why" Behind the Protocol
As researchers, we often treat intermediate esters as generic "white powders," but Ethyl 5-chloro-4-methylthiophene-2-carboxylate (CAS: 16960-26-8) requires specific vigilance due to its halogenated thiophene core.[1]
While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (H315, H319, H335) and acutely toxic if swallowed (H302), three specific structural properties dictate our safety strategy:
-
Thiophene Sensitization Potential: Thiophene derivatives are structural alerts for skin sensitization. Repeated exposure, even at sub-irritant levels, can induce allergic contact dermatitis.
-
Halogenated Waste Stream: The chlorine substituent at the C5 position mandates that all waste streams (solid and liquid) be segregated as Halogenated Organic Waste . Misclassification here is a common regulatory violation.
-
Fine Particulate Drift: As a crystalline solid, this ester is prone to static charge buildup, leading to "jumping" during weighing. This creates an inhalation hazard (H335) often underestimated in standard risk assessments.
The Defensive Layer: PPE Selection Matrix
Standard "lab coat and gloves" is insufficient without specificity. The following matrix is designed to prevent permeation and inhalation based on the compound's physical state.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Solid) | Nitrile Gloves (Min.[1] thickness 0.11 mm) | Sufficient for dry handling.[1] Prevents contact with skin oils which can solubilize the ester. |
| Hand Protection (Solution) | Double Gloving (Nitrile over Laminate) | If dissolved in halogenated solvents (e.g., DCM), standard nitrile degrades rapidly.[1] Laminate liners provide chemical barrier integrity. |
| Ocular | Chemical Goggles (Indirect Vent) | Preferred over safety glasses.[1] Fine organic dust can bypass side-shields of standard glasses during static discharge events. |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | Mandatory. Do not handle on an open bench.[1] If hood work is impossible, a P100 particulate respirator is required. |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Disposable Tyvek sleeves bridge the gap between glove and coat cuff, a common exposure point for wrist dermatitis.[1] |
Operational Workflow: Logic & Logistics
The following diagram outlines the critical control points (CCPs) for handling this compound, ensuring containment from storage to disposal.
Figure 1: Operational workflow emphasizing the containment of the compound within engineering controls (Fume Hood) during its most vulnerable states.
Step-by-Step Operational Protocol
Phase A: Weighing & Static Control
Objective: Mitigate H335 (Respiratory Irritation) caused by dust.
-
Environment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the reading, keeping the sash low.
-
Static Neutralization: Use an ionizing gun or a staticmaster brush on the weighing boat before adding the compound. Thiophene esters are often "fluffy" and statically active.
-
Transfer: Do not use a spatula to "flick" powder. Use a tapping motion to dispense.
-
Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as solid hazardous waste.
Phase B: Solubilization & Reaction
Objective: Prevent dermal exposure during high-concentration phases.[1]
-
Solvent Choice: If using Dichloromethane (DCM) or Chloroform, remember that these solvents carry the solute through nitrile gloves in seconds. Change gloves immediately upon any splash. [1]
-
Glassware Deactivation: Thiophene derivatives can leave persistent odors. Soak used glassware in a dilute bleach solution (sodium hypochlorite) for 1 hour prior to standard washing to oxidize sulfur residues and neutralize odors.
Phase C: Waste Disposal (The Compliance Trap)
Objective: Environmental Compliance (H412).
-
Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into Hazardous Solid Waste . Do not throw in regular trash.
-
Liquid Waste: This compound contains Chlorine.
-
CORRECT: Pour into the Halogenated Organic Waste carboy.
-
INCORRECT: Pouring into "General Organic" or "Non-Halogenated" waste. This can cause corrosion in incinerators not rated for HCl generation, leading to facility fines.
-
Emergency Response Plan
In the event of exposure, immediate action mitigates long-term sensitization risks.[2]
| Incident Type | Immediate Action | Follow-up |
| Eye Contact | Flush with water for 15 minutes . Hold eyelids open. | Seek medical attention immediately.[1][3][4] Thiophenes can cause corneal clouding. |
| Skin Contact | Wash with soap and water for 15 minutes.[1][3] Do not use alcohol/acetone (increases absorption). | Monitor for redness/dermatitis for 48 hours.[1] |
| Spill (Solid) | Cover with wet paper towels (to prevent dust), then scoop into a bag.[1] | Clean surface with soap/water, then solvent.[1] |
| Spill (Liquid) | Absorb with Vermiculite or clay pads.[1] | Dispose as Halogenated Waste.[1][5] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773950, this compound.[1] Retrieved from [Link][1]
-
U.S. EPA. Hazardous Waste Codes for Halogenated Solvents (F001/F002) and Characteristic Waste. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
